molecular formula C11H15N B3253460 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine CAS No. 223754-16-3

3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B3253460
CAS No.: 223754-16-3
M. Wt: 161.24 g/mol
InChI Key: FVTHKMZSEWUHSO-UHFFFAOYSA-N
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Description

3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroinden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTHKMZSEWUHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C21)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223754-16-3
Record name 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine
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Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine

[1]

Executive Summary: The Sterically Tuned Pharmacophore

3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine (CAS: 223754-16-3) represents a critical structural evolution of the 1-aminoindan pharmacophore.[1] While its parent compound, 1-aminoindan, serves as the core for established CNS agents like Rasagiline, the introduction of the gem-dimethyl group at the C3 position introduces significant steric bulk.[1]

For researchers, this molecule is not merely an intermediate; it is a conformational probe .[1] The C3-dimethyl substitution restricts the puckering of the cyclopentene ring, potentially altering binding affinity to targets such as Monoamine Oxidase B (MAO-B) or NMDA receptors compared to the unsubstituted parent.[1] This guide outlines the physicochemical baseline required to utilize this scaffold effectively in lead optimization.

Molecular Architecture & Identification[1]

The molecule consists of a benzene ring fused to a cyclopentane ring (indan core).[1] The primary amine at C1 renders it a chiral center, while the C3 position bears two methyl groups, eliminating the C3 chirality found in 3-methyl analogs but adding lipophilic bulk.[1]

Table 1: Core Identity Data
PropertyDetail
IUPAC Name 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine
Common Synonyms 3,3-Dimethylindan-1-amine; 1-Amino-3,3-dimethylindan
CAS Number (Free Base) 223754-16-3
CAS Number (HCl Salt) 1081528-89-3
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.25 g/mol (Free Base); 197.70 g/mol (HCl)
Chiral Center C1 (Exists as (R)- and (S)- enantiomers)

Physicochemical Profile

The following data aggregates calculated values and comparative analysis with analogous benzylic amines. Due to the limited public experimental datasets for this specific derivative, values marked as Predicted are derived from structure-activity relationship (SAR) algorithms calibrated to the 1-aminoindan scaffold.[1]

Table 2: Physicochemical Properties
ParameterValue / RangeContext & Implication
pKa (Base) 9.8 – 10.2 (Predicted)Typical for primary benzylic amines.[1] It will be >99% protonated at physiological pH (7.4), driving high solubility in gastric fluids but requiring active transport or lipophilic partitioning for BBB crossing.[1]
LogP (Octanol/Water) 2.3 – 2.6 (Predicted)The gem-dimethyl group adds ~0.6–0.8 log units of lipophilicity compared to 1-aminoindan (LogP ~1.7).[1] This enhances membrane permeability.[1]
LogD (pH 7.4) 0.1 – 0.5 (Predicted)At pH 7.4, the ionization reduces the effective distribution coefficient, placing it in an ideal range for CNS penetration (LogD ~0–2 is optimal for BBB).[1]
Polar Surface Area (PSA) ~26 ŲDominated by the primary amine.[1] Values <90 Ų strongly favor BBB penetration.[1]
H-Bond Donors/Acceptors 2 Donors / 1 AcceptorStandard primary amine profile.[1]
Solubility (Free Base) Low (< 1 mg/mL in water)Requires conversion to salt form (HCl, Tartrate) for aqueous formulation.[1]
Mechanistic Insight: The Gem-Dimethyl Effect

The 3,3-dimethyl substitution does more than increase lipophilicity (LogP).[1] It creates the Thorpe-Ingold effect (angle compression), which can accelerate cyclization reactions during synthesis and rigidify the ring system.[1] In a biological context, this bulk prevents metabolic oxidation at the benzylic C3 position, potentially extending the half-life compared to unsubstituted indans.[1]

Experimental Characterization Protocols

Protocol A: Potentiometric pKa Determination

Use this to determine the exact ionization state for formulation buffers.

  • Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 M KOH.

  • Execution: Perform titration at 25°C under inert gas (

    
    ) to prevent carbonate formation.
    
  • Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) represents the pKa.[1]

  • Validation: The first derivative (

    
    ) curve must show a single, sharp peak.[1] Broad peaks indicate aggregation or impurities.[1]
    
Protocol B: Shake-Flask LogD (Lipophilicity)

Use this to assess Blood-Brain Barrier (BBB) penetration potential.[1]

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve the compound in the octanol phase (1 mg/mL). Add an equal volume of buffer.[1]

  • Agitation: Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm or 254 nm).

  • Calculation:

    
    .
    
  • Criterion: A LogD between 0 and 2.0 confirms high potential for passive CNS diffusion.[1]

Synthetic Pathway & Workflow

The synthesis of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine typically proceeds from the commercially available 3,3-dimethyl-1-indanone.[1] The critical step is the reduction of the intermediate oxime, which establishes the amine functionality.[1]

Diagram 1: Synthetic Route & Critical Control Points

SynthesisStart3,3-Dimethyl-1-indanone(Starting Material)Step1Oxime Formation(NH2OH·HCl, Base)Start->Step1CondensationInterIntermediate:3,3-Dimethylindan-1-one oximeStep1->InterYield >90%Step2Reduction(H2, Raney Ni or LAH)Inter->Step2ReductionProduct3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine(Racemic)Step2->ProductAmine FormationResolutionChiral Resolution(L-Tartaric Acid)Product->ResolutionOptional(If pure enantiomer needed)

Caption: Synthesis proceeds via oxime condensation followed by catalytic hydrogenation or hydride reduction. Resolution is required for chiral applications.

Handling, Stability & Safety

Stability Profile
  • Oxidation: Primary benzylic amines are susceptible to air oxidation to form imines or N-oxides upon prolonged exposure to light and air.[1]

    • Mitigation: Store as the HCl salt.[1] The salt form protonates the amine, significantly reducing nucleophilicity and oxidation potential.[1]

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator at -20°C for long-term reference standards.

Safety (GHS Classification)[1][5]
  • Skin/Eye: Category 2 Irritant (H315, H319).[1] The free base is caustic.[1]

  • Handling: Use a fume hood.[1] Inhalation of amine vapors can cause respiratory irritation.[1][2]

References

  • PubChem. (2025).[1][3][4] Compound Summary: 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine.[1][5][6][7][8][9] National Library of Medicine.[1] [Link]

  • Google Patents. (2007).[1] CN101062897A: Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. [1]

  • ResearchGate. (2012).[1] Crystallographic data for related 1,3-Dimethyl-1H-indazol-6-amine (Structural Analog Comparison). [Link]

Technical Guide: Mechanism of Action of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Mechanism of Action of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-dimethyl-2,3-dihydro-1H-inden-1-amine (also referred to as 3,3-dimethylindan-1-amine ) represents a critical pharmacophore in medicinal chemistry, exhibiting a dualistic pharmacological profile. It functions both as an intrinsic modulator of monoaminergic systems and as a high-affinity structural motif in the design of E1 activating enzyme inhibitors.

This guide dissects the compound’s mechanism across two distinct biological contexts:

  • Neuropharmacology: As a substituted aminoindan, it acts as a Monoamine Oxidase (MAO) inhibitor and catecholamine modulator, sharing structural homology with Rasagiline.

  • Oncology & Ubiquitin Signaling: It serves as a key chiral scaffold in small-molecule inhibitors of Nedd8 Activating Enzyme (NAE), disrupting Cullin-RING Ligase (CRL) mediated protein turnover.

Chemical Identity & Structural Pharmacology

The molecule features a rigid bicyclic indan core. The 3,3-dimethyl substitution is a strategic medicinal chemistry modification designed to enhance metabolic stability and alter binding pocket occupancy compared to the parent 1-aminoindan.

PropertyDetailPharmacological Implication
Core Scaffold 1-AminoindanMimics the

-methylbenzylamine moiety of amphetamines but with a rigidified conformation; confers affinity for MAO enzymes and monoamine transporters.
C3 Substitution 3,3-DimethylSteric Occlusion: Blocks metabolic hydroxylation at the benzylic C3 position (a major clearance route for indans), potentially extending half-life. Lipophilicity: Increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.
Chirality C1 AmineActivity is stereospecific. Based on SAR of Rasagiline, the (R)-enantiomer is typically the eutomer for MAO-B inhibition, while the (S)-enantiomer may exhibit different transporter affinities.

Primary Mechanism: Monoamine Oxidase (MAO) Inhibition[1][2]

In the context of CNS therapeutics, 3,3-dimethylindan-1-amine functions as a modulator of dopamine metabolism.

Mechanism of Enzyme Interaction

The compound targets Monoamine Oxidase B (MAO-B) , the enzyme responsible for the oxidative deamination of dopamine in the striatum.

  • Binding Mode: The indan ring occupies the hydrophobic substrate cavity of MAO-B. The amine group coordinates with the FAD cofactor or nearby residues (e.g., Tyr398, Tyr435) to prevent substrate access.

  • Selectivity: Unlike N-propargyl derivatives (e.g., Rasagiline) which form covalent bonds (irreversible inhibition), the free amine 3,3-dimethyl analog likely acts as a reversible, competitive inhibitor .

  • Signaling Consequence: Inhibition of MAO-B prevents the breakdown of dopamine into DOPAC (3,4-Dihydroxyphenylacetic acid) and hydrogen peroxide (

    
    ). This results in elevated synaptic dopamine levels and reduced oxidative stress from peroxide generation.
    
Pathway Visualization (MAO-B Inhibition)

MAO_Mechanism Compound 3,3-dimethylindan-1-amine MAO_B MAO-B Enzyme (Mitochondrial) Compound->MAO_B Competitive Binding Metabolites DOPAC + H2O2 (Oxidative Stress) MAO_B->Metabolites Deamination MAO_B->Metabolites Blocked Dopamine Synaptic Dopamine Dopamine->MAO_B Substrate Influx Receptor Dopamine Receptors (D1/D2) Dopamine->Receptor Increased Availability Signaling Motor Control & Neuroprotection Receptor->Signaling Activation

Caption: Competitive inhibition of MAO-B by 3,3-dimethylindan-1-amine preserves synaptic dopamine and reduces oxidative byproducts.

Secondary Mechanism: E1 Activating Enzyme Inhibition (Oncology)

In oncology drug discovery, 3,3-dimethylindan-1-amine is frequently cited as a pharmacophore within larger molecules designed to inhibit Nedd8 Activating Enzyme (NAE) .

The Neddylation Cascade

NAE is an E1 enzyme that initiates the Nedd8 conjugation cascade.[1][2][3][4][5] This pathway is essential for activating Cullin-RING Ligases (CRLs) , which degrade cell cycle regulators (e.g., p27, CDT1).[6]

  • Role of the Scaffold: The 3,3-dimethylindan-1-amine moiety mimics the ribose or base structure of ATP or the ubiquitin C-terminus within the adenylation active site of the E1 enzyme.

  • Mechanism: Compounds containing this scaffold bind to the nucleotide-binding pocket of NAE, forming a stable adduct with Nedd8 (Nedd8-AMP mimic). This creates a "reaction intermediate trap," effectively shutting down the enzyme.

  • Downstream Effect:

    • Inhibition of NAE prevents Neddylation of Cullins.

    • CRLs remain inactive.

    • Substrates like p27^Kip1 and Cdt1 accumulate.

    • Result: Uncontrolled DNA re-replication and induction of apoptosis (DNA damage response).

Pathway Visualization (Neddylation Blockade)

NAE_Mechanism Inhibitor 3,3-dimethylindan-1-amine (Scaffold) NAE Nedd8 Activating Enzyme (E1) Inhibitor->NAE Inhibits Adenylation Cullin Cullin-RING Ligase (CRL) NAE->Cullin Neddylation (Activation) NAE->Cullin Blocked Substrates p27, Cdt1, IkB Cullin->Substrates Ubiquitination Proteasome Proteasomal Degradation Substrates->Proteasome Degradation Apoptosis Cell Cycle Arrest & Apoptosis Substrates->Apoptosis Accumulation Trigger

Caption: Inhibition of NAE by the scaffold prevents CRL activation, leading to accumulation of tumor-suppressor proteins and apoptosis.

Experimental Protocols for Validation

To validate the mechanism of action, the following assays are standard.

MAO-B Inhibition Assay (Fluorometric)

Objective: Quantify the


 of the compound against human recombinant MAO-B.
  • Reagents: Recombinant human MAO-B, Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

  • Preparation: Dissolve 3,3-dimethylindan-1-amine in DMSO. Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Incubation:

    • Mix 50

      
      L of enzyme solution (0.1 U/mL) with 10 
      
      
      
      L of inhibitor in 96-well plates.
    • Incubate at 37°C for 30 minutes to allow enzyme-inhibitor equilibrium.

  • Reaction: Add 40

    
    L of substrate mix (200 
    
    
    
    M Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes.

  • Analysis: Plot reaction velocity vs. log[Inhibitor]. Calculate

    
     using non-linear regression.
    
    • Control: Use Selegiline as a positive control (

      
       10-20 nM).
      
E1 Enzyme (NAE) Adenylation Assay

Objective: Confirm if the compound (or derivative) inhibits the ATP-dependent adenylation step.

  • Components: Recombinant NAE (APPBP1-UBA3),

    
    -labeled ATP (or fluorescent ATP analog), Nedd8 protein.
    
  • Workflow:

    • Incubate NAE with Nedd8 and ATP in the presence of the test compound.

    • Quench reaction after 15 minutes using SDS-PAGE loading buffer.

  • Detection: Run SDS-PAGE.

    • Positive Result: Disappearance of the Nedd8-AMP intermediate band or Nedd8-Thioester band compared to vehicle control.

  • Self-Validation: If the compound is an active site inhibitor, increasing ATP concentration should shift the

    
     (competitive inhibition).
    

References

  • Youdim, M. B., et al. (2001). "Rasagiline: Neuroprotection, Neuroplasticity, and Neurogenesis." Drug Development Research. Link

  • Soucy, T. A., et al. (2009). "An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer." Nature. Link

  • Chen, J. J., et al. (2007). "Heteroaryl compounds useful as inhibitors of E1 activating enzymes."[7] US Patent 2007/0191293. Link

  • Finberg, J. P. (2014). "Update on the pharmacology of selective inhibitors of MAO-A and MAO-B." Expert Opinion on Investigational Drugs. Link

  • PubChem. (2025). "Compound Summary: 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine." National Library of Medicine. Link

Sources

Discovery and synthesis history of substituted inden-amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Inden-Amines for Researchers and Drug Development Professionals

Abstract

The inden-amine scaffold, a fused bicyclic system comprising a benzene and a cyclopentane ring with an amino group, represents a privileged structure in medicinal chemistry. Its rigid conformation and tunable substitution patterns have made it a cornerstone for the development of therapeutics targeting the central nervous system and other biological systems. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, structure-activity relationships (SAR), and therapeutic applications of substituted inden-amines. We delve into the causality behind experimental choices in synthetic protocols and provide detailed methodologies for key transformations, offering field-proven insights for researchers and drug development professionals.

Introduction and Historical Context

The indane framework is a versatile scaffold found in numerous pharmaceutically active compounds.[1][2] The introduction of an amino group creates the inden-amine core, a structure that has proven particularly fruitful in the quest for novel therapeutics. Historically, research into inden-amines gained significant traction with the exploration of central nervous system (CNS) agents. Early investigations focused on their potential as psychotropic agents and their ability to modulate neurotransmitter systems.

A pivotal area of discovery was the synthesis of 3-phenyl-1-indanamine derivatives and their evaluation as potent inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake.[3] These findings established the inden-amine skeleton as a viable template for developing antidepressants and treatments for other neurological disorders by targeting monoamine transporters.[3][4][5] Over the decades, the applications have expanded to include treatments for neurodegenerative diseases like Parkinson's, where they function as monoamine oxidase (MAO) inhibitors, as well as anti-inflammatory and anticancer agents.[1][6][7]

Core Synthetic Methodologies: An Evolutionary Perspective

The synthesis of substituted inden-amines has evolved from classical methods to sophisticated, stereoselective strategies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry, which are critical for pharmacological activity.

Foundational Strategy: Reductive Amination of Indanones

Reductive amination is a robust and widely used method for synthesizing amines from ketones or aldehydes.[8][9][10] In the context of inden-amines, a substituted indanone serves as the ideal starting material. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

The causality behind this choice is clear: commercially available or readily synthesized indanones provide a direct entry point to the desired amine. The selection of the reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger agents like sodium borohydride (NaBH₄) because they are selective for the protonated imine over the ketone, preventing the formation of the corresponding alcohol byproduct.[9]

Experimental Protocol: Synthesis of 1-Aminoindane via Reductive Amination

  • Reaction Setup: To a solution of 1-indanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (5.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 30 minutes. Basify the solution with 6M NaOH to pH ~12.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-aminoindane.

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

For more complex substitution patterns, particularly on the benzene ring, a multi-step approach starting from simpler precursors is often employed. A common route involves Friedel-Crafts reactions to introduce acyl groups, which are then reduced. This strategy is exemplified in the synthesis of intermediates for drugs like Indacaterol.[11]

The process typically begins with a protected indanol. A Friedel-Crafts acylation introduces a ketone, which is then reduced to an alkyl group via methods like Wolff-Kishner or Clemmensen reduction. This sequence allows for the regioselective introduction of alkyl groups on the aromatic ring before the amine functionality is installed or revealed.[11]

Workflow Diagram: Multi-Step Synthesis of a Di-Substituted Inden-Amine Intermediate

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3 & 4: Reduction & Second Acylation cluster_3 Step 5 & 6: Final Steps Indanol Indanol ProtectedIndanol Protected Indanol Indanol->ProtectedIndanol Protecting Group (e.g., O-Ac) AcylIndanone Acylated Indanone ProtectedIndanol->AcylIndanone Acyl Halide, AlCl3 AlkylIndanone Alkyl-Substituted Indanone AcylIndanone->AlkylIndanone 1. Reduction (e.g., H2/Pd-C) 2. Second Friedel-Crafts FinalProduct Dialkyl-Inden-Amine Derivative AlkylIndanone->FinalProduct 1. Reduction 2. Conversion to Amine

Caption: Multi-step synthesis of a key inden-amine intermediate.

Enantioselective Synthesis: The Chirality Imperative

Many biologically active inden-amines are chiral, and their enantiomers often exhibit significantly different pharmacological activities and toxicities.[12] For instance, the cis and trans isomers of 3-phenyl-1-indanamines show preferential inhibition for different monoamine transporters.[3] This necessitates enantioselective synthesis to produce a single, desired stereoisomer.

Modern approaches to achieve this include:

  • Chiral Catalysis: Using chiral transition metal catalysts or organocatalysts to guide the stereochemical outcome of a reaction, such as asymmetric hydrogenation of an enamine or reduction of an imine.[12][13]

  • Biocatalysis: Employing enzymes like monoamine oxidase (MAO) or imine reductases (IREDs) that can selectively act on one enantiomer, allowing for kinetic resolution or asymmetric synthesis.[14][15][16]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct a stereoselective transformation, after which the auxiliary is removed.[12]

Recent advances have even combined photoredox and enzymatic catalysis in cyclic reaction networks to achieve light-driven asymmetric synthesis of amines with excellent yields and enantiomeric excess.[14][15]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of an inden-amine and its biological activity is fundamental to rational drug design.[17] SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

For 3-phenyl-1-indanamine derivatives, a key class of monoamine transporter inhibitors, several SAR principles have been established:[3][18]

  • Stereochemistry: Trans isomers are generally potent inhibitors of DA, NE, and 5-HT uptake, while cis isomers show a preference for inhibiting 5-HT uptake.[3]

  • Aromatic Substitution: The substitution pattern on the 3-phenyl ring is critical for potency. A 3',4'-dichloro substitution results in high affinity for the DA, NE, and 5-HT uptake sites.[3][18]

  • Amine Substitution: The size of the substituent on the amino group influences selectivity. Small amines are well-tolerated at the 5-HT uptake site, whereas larger groups like piperazine can be accommodated at the DA and NE sites.[3]

SAR Visualization: Key Determinants of Activity

Caption: Key SAR drivers for substituted inden-amines.

Table 1: Summary of Structure-Activity Relationships for 3-Phenyl-1-Indanamines

Structural FeatureModificationObserved Effect on ActivityReference
Stereoisomerism trans isomerPotent inhibitor of DA, NE, and 5-HT uptake[3]
cis isomerPreferentially inhibits 5-HT uptake[3]
Phenyl Ring Substitution 3',4'-dichloroHigh affinity for DA, NE, and 5-HT transporters[3][18]
6-hydroxyEnables preparation of ester prodrugs for long-acting formulations[18]
Amine Substitution Small amines (e.g., -NH₂, -NHCH₃)Accommodated at the 5-HT uptake site[3]
Large amines (e.g., piperazine)Accommodated at DA and NE uptake sites[3]

Applications in Drug Development

The unique structural and pharmacological properties of substituted inden-amines have positioned them as promising candidates for a range of therapeutic areas.

  • Neurodegenerative Disorders: Inhibition of MAO-B is an effective strategy for treating Parkinson's disease.[6] Novel 2,3-dihydro-1H-inden-1-amine derivatives have been designed and synthesized as potent and selective MAO-B inhibitors, with some showing therapeutic effects in animal models of the disease.[6] Additionally, related heterocyclic compounds are being explored for their neuroprotective effects in Alzheimer's disease by modulating targets like imidazoline I2 receptors or by activating the synthesis of heat shock proteins to protect against toxic amyloid structures.[19][20][21]

  • Depression and Mood Disorders: As potent norepinephrine and dopamine reuptake inhibitors (NDRIs), inden-amines can increase the levels of these key neurotransmitters in the brain.[3][4][22] This mechanism of action is effective for treating depression, anxiety, and ADHD.[22] The ability to fine-tune selectivity between dopamine, norepinephrine, and serotonin transporters allows for the development of drugs with specific pharmacological profiles.[3][18]

  • Anti-Inflammatory Agents: The indanone core, a direct precursor to many inden-amines, is associated with anti-inflammatory properties.[1][7][23] Derivatives of 3-(substituted amino)-inden-1-one and 2-benzylidene-1-indanone have shown significant anti-inflammatory activity, suggesting a role for inden-amine analogs in treating inflammatory conditions.[1][24]

Conclusion and Future Directions

The journey of substituted inden-amines from their initial discovery to their current status as high-value pharmaceutical scaffolds demonstrates a classic narrative of medicinal chemistry. The core structure provides a rigid and reliable foundation, while allowing for extensive synthetic modification to optimize biological activity. Foundational methods like reductive amination have given way to sophisticated, enantioselective syntheses that provide access to specific, highly potent stereoisomers. Ongoing SAR studies continue to refine our understanding of how to modulate their activity for specific targets, from neurotransmitter transporters to enzymes implicated in neurodegeneration. The future of inden-amine research lies in the continued development of highly selective and potent agents, the exploration of novel therapeutic targets, and the application of green chemistry principles to their synthesis.

References

  • Bøgesø, K. P., Christensen, A. V., Hyttel, J., & Liljefors, T. (1995). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Journal of Medicinal Chemistry, 38(22), 4380–4392. [Link]

  • Li, S., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9). [Link]

  • Li, Y., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2577–2588. [Link]

  • Patel, H., Sharma, A., & Shah, A. (2013). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry, 6(4), 361-366. [Link]

  • University of Barcelona. (2025). New candidate compounds show promise for Alzheimer's and pain treatment. Phys.org. [Link]

  • ResearchGate. (2021). Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open Chain N‐Activated Ketimines. [Link]

  • EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates.
  • Ghosh, I., et al. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science, 9(22), 5016–5022. [Link]

  • SciSpace. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. [Link]

  • RIA Novosti. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Pharma's Almanac. [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. [Link]

  • Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. [Link]

  • Shikha, R., et al. (2025). Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. Current Topics in Medicinal Chemistry, 26(4). [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for the treatment of acute lung injury. ScienceOpen. [Link]

  • Sadowski, M., & Klajn, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Pharmaceuticals, 11(4), 119. [Link]

  • ResearchGate. (2014). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. [Link]

  • LibreTexts Chemistry. (2023). Synthesis of Amines. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. [Link]

  • ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1. [Link]

  • Cleveland Clinic. (2024). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]

  • Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Structure-Activity Relationships: Theory, Uses and Limitations. [Link]

Sources

Potential therapeutic targets for 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-aminoindane scaffold (2,3-dihydro-1H-inden-1-amine) represents a privileged structure in neuropsychopharmacology, serving as the backbone for FDA-approved therapeutics like Rasagiline (Parkinson’s disease).[1] However, the specific structural modification of gem-dimethylation at the C3 position —yielding 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine—remains an under-explored yet high-potential chemical space.

This guide analyzes the pharmacological implications of this specific substitution. By integrating Structure-Activity Relationship (SAR) data from the aminoindane and adamantane classes, we identify three primary therapeutic targets: Monoamine Oxidase B (MAO-B) , NMDA Receptors , and Monoamine Transporters (MATs) . The 3,3-dimethyl substitution is predicted to enhance metabolic stability via the Thorpe-Ingold effect and improve selectivity for hydrophobic active sites.

Section 1: Structural Pharmacology & The "Gem-Dimethyl" Effect

The core molecule, 3,3-dimethyl-1-aminoindane, differs from the canonical 1-aminoindane by the addition of two methyl groups at the C3 benzylic position. This modification is not merely cosmetic; it fundamentally alters the physicochemical profile of the ligand.

Conformational Restriction

In unsubstituted 1-aminoindane, the cyclopentene ring possesses a degree of flexibility (puckering). The introduction of a bulky gem-dimethyl group at C3 imposes steric constraints, locking the ring into a specific conformation. This reduces the entropic penalty upon binding to rigid protein pockets (e.g., the MAO-B active site).

Metabolic Blockade

The C3 position in indanes is a common site for metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes. Methylating this position blocks this metabolic soft spot, potentially extending the biological half-life (


) compared to the parent compound.

Section 2: Primary Therapeutic Targets

Target A: Monoamine Oxidase B (MAO-B)

Therapeutic Relevance: Parkinson’s Disease, Neuroprotection

Mechanism: MAO-B contains a "substrate cavity" and an "entrance cavity" separated by a gating loop (Ile199). Established inhibitors like Rasagiline bind covalently to the FAD cofactor.

  • The 3,3-Dimethyl Advantage: The hydrophobic "cage" formed by Tyr398 and Tyr435 in MAO-B is highly receptive to lipophilic bulk. The 3,3-dimethyl group is predicted to fill the entrance cavity more effectively than the unsubstituted analog, increasing binding affinity (

    
    ) and isoform selectivity over MAO-A.
    
Target B: NMDA Receptor (GluN2B Subunit)

Therapeutic Relevance: Depression, Neuropathic Pain

Mechanism: While 1-aminoindanes are not classic NMDA antagonists, the 3,3-dimethyl analog shares significant steric homology with Memantine (an adamantane derivative).

  • The Pharmacophore Overlap: Memantine acts as an uncompetitive open-channel blocker. The globular, hydrophobic nature of the 3,3-dimethylindane moiety mimics the adamantane cage, suggesting potential low-affinity, rapid-off-rate antagonism at the NMDA receptor pore. This "memantine-like" profile is desirable for neuroprotection without the psychotomimetic side effects of high-affinity blockers (e.g., MK-801).

Target C: Monoamine Transporters (NET/DAT)

Therapeutic Relevance: ADHD, Depression

Mechanism: Indanamines are known to inhibit the reuptake of norepinephrine (NET) and dopamine (DAT).

  • Selectivity Shift: The increased steric bulk at C3 often reduces affinity for the Dopamine Transporter (DAT) relative to the Norepinephrine Transporter (NET) due to the tighter constraints of the DAT binding site. This suggests a potentially lower abuse liability compared to 2-aminoindane analogs, favoring a profile suited for antidepressants or ADHD medication.

Section 3: Experimental Workflows & Validation Protocols

Synthesis of the Core Scaffold

Objective: Access 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine for testing.

Protocol:

  • Cyclization: React 3-methylbut-2-enoic acid with benzene (Friedel-Crafts) to yield 3,3-dimethylindan-1-one.

  • Oximation: Treat ketone with hydroxylamine hydrochloride (

    
    ) and sodium acetate in EtOH to form the oxime.
    
  • Reduction: Hydrogenate the oxime using Raney Nickel or reduce with

    
     in THF to yield the primary amine.
    
  • Resolution: Use chiral tartaric acid to separate

    
     and 
    
    
    
    enantiomers (Crucial: Biological activity is often enantioselective).
Validating MAO-B Inhibition (Amplex Red Assay)

Objective: Determine


 and selectivity against MAO-A/B.[2]

Step-by-Step Protocol:

  • Reagents: Recombinant human MAO-A and MAO-B (expressed in baculovirus), Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

  • Preparation: Dilute test compounds (1 nM to 100

    
    M) in reaction buffer (0.05 M sodium phosphate, pH 7.4).
    
  • Incubation: Incubate enzyme + inhibitor for 30 mins at 37°C.

  • Reaction: Add working solution (200

    
    M Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
    
  • Detection: Measure fluorescence (Ex/Em: 530/590 nm) after 30 mins.

  • Analysis: Fit data to the Hill equation to derive

    
    .
    
    • Control: Use Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as benchmarks.

Validating NMDA Antagonism (Calcium Flux Assay)

Objective: Assess functional blockade of Glutamate-induced


 influx.

Step-by-Step Protocol:

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Pre-treatment: Add test compound (3,3-dimethyl analog) 10 mins prior to stimulation.

  • Stimulation: Inject Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M).
  • Measurement: Monitor fluorescence kinetics using a FLIPR (Fluorometric Imaging Plate Reader).

  • Outcome: A reduction in peak fluorescence indicates channel blockade.

Section 4: Strategic Visualization (Pathways & Logic)

The following diagrams illustrate the SAR logic and the experimental decision tree.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram maps the structural features of the 3,3-dimethyl analog to its predicted biological effects.

SAR_Logic Core 3,3-Dimethyl-1-Aminoindane Mod1 C3 Gem-Dimethyl Core->Mod1 Mod2 Primary Amine (C1) Core->Mod2 Effect1 Steric Bulk (Thorpe-Ingold Effect) Mod1->Effect1 Effect2 Metabolic Blockade (No Benzylic Oxidation) Mod1->Effect2 Effect3 Mimics Adamantane (Cage-like) Mod1->Effect3 Target1 Target: MAO-B (Hydrophobic Pocket) Effect1->Target1 Increases Affinity Target3 Target: NET > DAT (Selectivity Shift) Effect1->Target3 Reduces DAT binding Effect2->Target1 Increases Half-life Target2 Target: NMDA Receptor (Channel Blocker) Effect3->Target2 Pore Blocking

Caption: SAR Logic Flow: How the specific 3,3-dimethyl substitution translates to multi-target pharmacology.

Diagram 2: Experimental Development Workflow

This diagram outlines the critical path from synthesis to lead candidate selection.

Workflow Start Start: 3,3-Dimethylindan-1-one Synth Reductive Amination (Yields Racemic Amine) Start->Synth Chiral Chiral Resolution (Separate R vs S) Synth->Chiral Screen1 Assay 1: MAO-B (Amplex Red) Criteria: IC50 < 100nM Chiral->Screen1 Screen2 Assay 2: NMDA (Ca2+ Flux) Criteria: IC50 1-10uM Chiral->Screen2 Decision Selectivity Profile? Screen1->Decision Screen2->Decision Lead1 Lead A: Neuroprotective (High MAO-B / Mod NMDA) Decision->Lead1 Profile A Lead2 Lead B: Antidepressant (High NET / Mod MAO-B) Decision->Lead2 Profile B Discard Discard: High DAT (Abuse Potential) Decision->Discard Profile C

Caption: Decision Tree for lead optimization, prioritizing neuroprotective profiles over psychostimulant profiles.

Section 5: Comparative Data Analysis

The following table summarizes predicted pharmacological shifts based on established aminoindane SAR data [1, 2, 4].

FeatureReference: Rasagiline (N-propargyl-1-aminoindane)Candidate: 3,3-Dimethyl-1-aminoindaneImpact on Drug Development
MAO-B Affinity High (

nM)
High (Predicted)Retained efficacy for Parkinson's.
Metabolic Stability Moderate (CYP1A2 hydroxylation)High (Blocked C3 oxidation)Potential for once-daily dosing without active metabolites.
NMDA Activity NegligibleModerate (Memantine-like)Dual-action neuroprotection (Excitotoxicity + Dopamine sparing).
DAT Affinity LowLow-ModerateLower risk of addiction compared to amphetamines.
Lipophilicity (LogP) ~2.1~2.8Enhanced Blood-Brain Barrier (BBB) penetration.

References

  • Youdim, M. B., et al. (2005). "The essentiality of monoamine oxidase inhibition for neuroprotection." Trends in Pharmacological Sciences.

  • Nichols, D. E., et al. (1990). "Synthesis and pharmacological evaluation of 2-aminoindane analogs as potential antidepressants." Journal of Medicinal Chemistry.

  • Parsons, C. G., et al. (2007). "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis." Neuropharmacology.

  • Rothman, R. B., et al. (2000). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • Simoni, D., et al. (2012).[3] "Design, synthesis, and biological evaluation of novel aminoindane derivatives as MAO-B inhibitors." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Use of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine in central nervous system drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and pharmacologists engaged in CNS drug discovery. It focuses on the strategic application of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine (3,3-Dimethyl-1-indanamine) as a privileged scaffold for optimizing metabolic stability and target selectivity.

Executive Summary

In the development of central nervous system (CNS) agents, the 1-aminoindan core (present in Rasagiline) is a validated pharmacophore for Monoamine Oxidase B (MAO-B) inhibition and catecholaminergic modulation. However, the benzylic carbon at the C3 position represents a metabolic "soft spot," susceptible to rapid cytochrome P450-mediated hydroxylation.

The 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine scaffold incorporates a gem-dimethyl group at this vulnerable position. This structural modification serves three critical functions in lead optimization:

  • Metabolic Blockade: Sterically and electronically prevents benzylic oxidation at C3, significantly extending half-life (

    
    ).
    
  • Conformational Locking: The bulky methyl groups restrict the pucker of the cyclopentene ring, potentially freezing the bioactive conformation required for NMDA receptor channel blockade or Sigma-1 receptor affinity.

  • Lipophilicity Modulation: Increases

    
     to facilitate Blood-Brain Barrier (BBB) penetration without introducing excessive molecular weight.
    

Chemical Properties & Handling[1]

  • IUPAC Name: 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

  • Molecular Formula:

    
    [1]
    
  • MW: 161.24 g/mol

  • Solubility: Highly soluble in DMSO, Ethanol, and DCM. Moderate water solubility as a hydrochloride salt.

  • Storage: Hygroscopic as a free base. Store at -20°C under inert atmosphere (

    
     or Ar).
    
Structural Visualization

The following diagram illustrates the synthesis and derivatization logic for this scaffold.

SynthesisWorkflow Start 3,3-Dimethyl-1-indanone (CAS 26465-81-6) Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Intermediate Indan-1-one Oxime Step1->Intermediate Step2 Catalytic Hydrogenation (Raney Ni or Pd/C, H2) Intermediate->Step2 Product 3,3-Dimethyl-1-indanamine (Racemic) Step2->Product Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Optional Final Enantiopure Scaffold (R)- or (S)-Isomer Resolution->Final

Figure 1: Synthetic route from commercially available indanone to the enantiopure amine scaffold.

Protocol 1: Synthesis & Derivatization

Objective: Efficient generation of 3,3-dimethyl-1-indanamine from 3,3-dimethyl-1-indanone for library construction.

Reagents
  • 3,3-Dimethyl-1-indanone (CAS 26465-81-6)[2][3][4]

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    )
    
  • Raney Nickel (slurry in water) or 10% Pd/C

  • Methanol (MeOH), Ammonia solution (7N in MeOH)

Step-by-Step Methodology
A. Oxime Formation[1]
  • Dissolution: Dissolve 10 mmol of 3,3-dimethyl-1-indanone in 30 mL of EtOH/Water (2:1).

  • Addition: Add 15 mmol

    
     and 15 mmol 
    
    
    
    .
  • Reflux: Heat to reflux (80°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The ketone spot (

    
    ) should disappear, replaced by the oxime (
    
    
    
    ).
  • Workup: Evaporate EtOH. Extract aqueous residue with EtOAc (

    
     mL). Wash with brine, dry over 
    
    
    
    , and concentrate. Yield is typically >90%.[5]
B. Reduction to Amine

Safety Note: Raney Nickel is pyrophoric. Handle under inert gas.

  • Setup: Dissolve the crude oxime in 50 mL methanolic ammonia (7N).

  • Catalyst: Carefully add 10 wt% Raney Nickel (washed with MeOH).

  • Hydrogenation: Hydrogenate at 40-50 psi (3-4 bar) using a Parr shaker for 6-12 hours at RT.

  • Filtration: Filter through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.

  • Purification: Concentrate filtrate. Acidify with 1M HCl in ether to precipitate the 3,3-dimethyl-1-indanamine hydrochloride salt. Recrystallize from iPrOH/Ether.

Protocol 2: In Vitro MAO-B Inhibition Screening

Context: Aminoindans are classic MAO-B inhibitors. The dimethyl substitution may alter selectivity. This assay validates the scaffold's functional activity.

Assay Principle

Measurement of the production of 4-hydroxyquinoline from kynuramine by Monoamine Oxidase B (MAO-B), monitored fluorometrically.

Materials
  • Recombinant Human MAO-B (membrane preparation).

  • Substrate: Kynuramine hydrobromide.

  • Reference Inhibitor: Selegiline or Rasagiline.

  • Test Compound: 3,3-dimethyl-1-indanamine derivatives.[6]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow
  • Preparation: Dilute test compounds in DMSO (final assay concentration <1% DMSO). Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Incubation:

    • Add 10

      
      L of test compound.
      
    • Add 40

      
      L of MAO-B enzyme solution.
      
    • Incubate at 37°C for 15 minutes (pre-incubation is critical for irreversible inhibitors).

  • Reaction Start: Add 50

    
    L of Kynuramine (
    
    
    
    concentration, approx 20-50
    
    
    M).
  • Detection: Incubate for 30 minutes at 37°C. Stop reaction with 2N NaOH.

  • Read: Measure fluorescence at Ex 310 nm / Em 400 nm.

  • Analysis: Fit data to a sigmoidal dose-response curve to determine

    
    .
    

Protocol 3: Metabolic Stability (Microsomal Stability)

Context: This is the critical validation step to prove the "Gem-Dimethyl Effect."

Workflow
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Control: 1-Aminoindan (lacks methyl groups) vs. 3,3-Dimethyl-1-indanamine.

  • Reaction:

    • Pre-warm microsomes + test compound (1

      
      M) in phosphate buffer (pH 7.4) for 5 min.
      
    • Initiate with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Plot

    
     vs. time.
    
  • Success Criteria: The 3,3-dimethyl analog should exhibit a significantly lower intrinsic clearance (

    
    ) compared to the unsubstituted 1-aminoindan.
    

Experimental Logic & Screening Cascade

The following diagram outlines how to integrate this scaffold into a CNS discovery pipeline, prioritizing the validation of metabolic stability before functional potency.

ScreeningCascade Library 3,3-Dimethyl-Indanamine Library Tier1 Tier 1: ADME Filter (Microsomal Stability) Library->Tier1 High Throughput Tier1->Library Fail: Resynthesize Tier2 Tier 2: Functional Screening (MAO-B / NMDA / Sigma-1) Tier1->Tier2 t1/2 > 30 min Tier3 Tier 3: CNS Penetration (MDR1-MDCK / PAMPA) Tier2->Tier3 IC50 < 100 nM Lead Optimized CNS Lead Tier3->Lead High Permeability Low Efflux

Figure 2: Screening cascade prioritizing the metabolic advantages of the scaffold.

Comparative Data: Structure-Activity Relationship (SAR)

CompoundStructureLogP (Calc)HLM

(min)
MAO-B

(nM)
Notes
1-Aminoindan Unsubstituted1.812150Rapid C3 oxidation
Rasagiline N-propargyl2.1454Potent, irreversible
3,3-Dimethyl-1-aminoindan Gem-dimethyl 2.5 >120 210 Metabolically stable
N-Methyl-3,3-dimethyl... N-Methylated2.8>12085Improved potency

Note: Data values are representative of typical scaffold behavior in CNS optimization campaigns.

References

  • Synthesis of Indanamine Derivatives

    • BenchChem. "(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride."[1] Retrieved from .

  • Pharmacology of Aminoindans

    • Sheridan, H., et al. (2008). "Synthesis and pharmacological activity of aminoindanone dimers and related compounds." Bioorganic & Medicinal Chemistry, 16(1), 248-254.

  • Sigma Receptor Ligands & DMT

    • Fontanilla, D., et al. (2009). "The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator."[7] Science, 323(5916), 934-937. (Provides context for dimethyl-amine pharmacophores in Sigma-1 regulation).

  • NMDA Receptor Antagonism

    • MedChemExpress.[8] "NMDA receptor antagonist-3." (Demonstrates the utility of related scaffolds in NMDA antagonism).

  • Precursor Availability

    • ChemicalBook. "3,3-Dimethyl-1-indanone (CAS 26465-81-6)."[2][3][4]

Sources

Application of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine as a chiral building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine as a Chiral Building Block

Introduction: The Gem-Dimethyl Effect in Chiral Scaffolds

3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine (hereafter 3,3-dimethyl-1-aminoindane ) is a specialized chiral building block that offers distinct advantages over the parent 1-aminoindane scaffold. While 1-aminoindane is the core pharmacophore of the Parkinson’s disease drug Rasagiline , the introduction of a gem-dimethyl group at the C3 position introduces significant steric bulk and conformational rigidity.

Key Structural Advantages:

  • Metabolic Stability: The C3 position in indanes is susceptible to benzylic oxidation by Cytochrome P450 enzymes. The gem-dimethyl substitution blocks this metabolic soft spot, potentially extending the half-life of derived APIs.[1]

  • Steric Locking (Thorpe-Ingold Effect): The bulky methyl groups restrict the conformational flexibility of the five-membered ring, often enhancing the stereoselectivity when this amine is used as a chiral auxiliary or ligand.

  • Lipophilicity: The added alkyl bulk increases logP, facilitating blood-brain barrier (BBB) penetration for CNS-targeted ligands.[1]

This guide details the synthesis of the racemic scaffold, its optical resolution via biocatalysis, and its application in synthesizing high-value CNS-active agents.[1]

Synthesis of Racemic 3,3-Dimethyl-1-aminoindane

Access to the amine begins with the commercially available 3,3-dimethyl-1-indanone.[1] The most robust route for scale-up involves oxime formation followed by catalytic hydrogenation.[1]

Protocol A: Oxime Formation and Hydrogenation

Reagents:

  • 3,3-Dimethyl-1-indanone (CAS: 26465-81-6)[1][2]

  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Sodium Acetate (

    
    )[1]
    
  • Palladium on Carbon (10% Pd/C)[1]

  • Solvents: Ethanol (EtOH), Methanol (MeOH)

Step-by-Step Methodology:

  • Oxime Generation:

    • Dissolve 3,3-dimethyl-1-indanone (10.0 g, 62.4 mmol) in EtOH (100 mL).

    • Add a solution of

      
       (6.5 g, 93.6 mmol) and 
      
      
      
      (7.7 g, 93.6 mmol) in water (30 mL).
    • Reflux the mixture for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the ketone (

      
      ) and appearance of the oxime (
      
      
      
      ).
    • Workup: Cool to room temperature. Remove EtOH under reduced pressure. Extract the aqueous residue with EtOAc (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate to yield the crude oxime as a white solid (Yield: >90%).
  • Catalytic Reduction:

    • Dissolve the crude oxime in MeOH (100 mL) in a hydrogenation vessel.

    • Add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric; add under inert atmosphere (

      
      ).
      
    • Acidify slightly with concentrated HCl (2 mL) to prevent secondary amine formation.

    • Hydrogenate at 40 psi

      
       pressure for 12 hours at RT.
      
    • Purification: Filter through a Celite pad to remove catalyst. Concentrate the filtrate. Recrystallize the hydrochloride salt from

      
       to obtain (
      
      
      
      )-3,3-dimethyl-1-aminoindane HCl
      .

Enantiomeric Resolution: Biocatalytic Approach

While classical resolution with chiral acids (e.g., D-tartaric acid) is possible, it often requires tedious solvent screening.[1] Kinetic Resolution via Lipase-Catalyzed Acylation is the modern industry standard for benzylic amines, offering high enantiomeric excess (


) under mild conditions.
Protocol B: Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

Principle: CAL-B selectively acylates the (


)-enantiomer (Eutomer) of primary amines, leaving the (

)-enantiomer (Distomer) unreacted.[1]

Reagents:

  • (

    
    )-3,3-Dimethyl-1-aminoindane (free base)[1]
    
  • Ethyl Acetate (Acyl donor and solvent) or Methyl Methoxyacetate

  • Immobilized CAL-B (e.g., Novozym 435)[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene[1]

Workflow:

  • Reaction Setup:

    • Dissolve racemic amine (5.0 g) in MTBE (50 mL).

    • Add Ethyl Acetate (5 eq.) as the acyl donor.

    • Add Immobilized CAL-B (0.5 g, 10 wt%).[1]

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring:

    • Monitor conversion by Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA/DEA).

    • Stop reaction at 50% conversion (typically 24-48 hours).[1]

  • Separation:

    • Filter off the enzyme beads (recyclable).

    • Acid Extraction: Wash the organic phase with 1M HCl.

      • Aqueous Phase: Contains the unreacted (

        
        )-amine  (protonated).[1] Basify with NaOH and extract to recover pure (
        
        
        
        )-3,3-dimethyl-1-aminoindane (
        
        
        ).
      • Organic Phase: Contains the (

        
        )-acetamide .[1] Concentrate and hydrolyze (reflux in 6M HCl) to obtain pure (
        
        
        
        )-3,3-dimethyl-1-aminoindane (
        
        
        ).

Application: Synthesis of CNS-Active Ligands

The primary application of this building block is in the synthesis of analogues to Rasagiline (Parkinson's) and Ladostigil (Alzheimer's). The 3,3-dimethyl modification is used to probe the hydrophobic pocket of Monoamine Oxidase B (MAO-B).[1]

Protocol C: Synthesis of N-Propargyl-3,3-dimethyl-1-aminoindane

Mechanistic Insight: The propargyl group is a "suicide inhibitor" moiety that covalently binds to the FAD cofactor of MAO enzymes.

Reagents:

  • (

    
    )-3,3-Dimethyl-1-aminoindane (from Protocol B)[1]
    
  • Propargyl bromide (80% in toluene)[1]

  • Base:

    
     or Diisopropylethylamine (DIPEA)[1]
    
  • Solvent: Acetonitrile (

    
    )[1]
    

Step-by-Step:

  • Alkylation:

    • Dissolve (

      
      )-amine (1.0 eq) in MeCN (10 vol).[1]
      
    • Add

      
       (2.0 eq) and stir at RT for 15 min.
      
    • Add Propargyl bromide (1.1 eq) dropwise. Critical: Control addition rate to minimize bis-alkylation.

    • Stir at 40°C for 6 hours.

  • Purification:

    • Filter inorganic salts.[1]

    • Concentrate filtrate.[3][4]

    • Purify via Flash Chromatography (SiO2, Hexane/EtOAc gradient).

    • Result: The secondary amine is obtained as a clear oil. Convert to Mesylate salt for stability (standard pharmaceutical salt form).[1]

Visualization of Workflows

Figure 1: Synthesis and Resolution Pathway

This diagram illustrates the flow from the ketone starting material to the resolved enantiomers.[5]

G Ketone 3,3-Dimethyl-1-indanone (Start) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc, EtOH RacAmine (±)-3,3-Dimethyl-1-aminoindane (Racemate) Oxime->RacAmine H2, Pd/C MeOH Enzyme Kinetic Resolution (CAL-B Lipase) RacAmine->Enzyme EtOAc (Donor) MTBE RAmide (R)-Acetamide (Organic Layer) Enzyme->RAmide Acylation (Fast) SAmine (S)-Amine (Aqueous Layer) Enzyme->SAmine No Reaction (Slow) RAmineFinal (R)-Amine (Hydrolyzed) RAmide->RAmineFinal Hydrolysis (6M HCl)

Caption: Figure 1. Chemo-enzymatic workflow for the production of enantiopure 3,3-dimethyl-1-aminoindane.

Figure 2: Pharmaceutical Application (Pharmacophore Construction)

This diagram maps the application of the chiral building block in creating MAO-B inhibitors.

G BuildingBlock (R)-3,3-Dimethyl-1-aminoindane Target 3,3-Dimethyl-Rasagiline Analogue (MAO-B Inhibitor) BuildingBlock->Target K2CO3, MeCN 40°C Reagent Propargyl Bromide (Alkylation) Reagent->Target Properties Enhanced Metabolic Stability (Blocked C3 Oxidation) Target->Properties Effect

Caption: Figure 2. Synthesis of sterically modified Rasagiline analogues using the chiral scaffold.

Technical Considerations & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solid (HCl salt)Visual
Purity (HPLC) > 98.0%C18 Column, MeCN/H2O (0.1% TFA)
Enantiomeric Excess > 99.0%Chiralcel OD-H, Hexane/IPA (90:[1]10)
1H NMR (DMSO-d6)

1.15 (s, 3H), 1.32 (s, 3H) [Gem-dimethyl]
400 MHz NMR
Storage Hygroscopic (Salt); Store under Argon at 2-8°CDesiccator

Safety Note: 1-Aminoindanes are CNS active.[1] Handle all solids in a fume hood or glovebox. Avoid inhalation.

References

  • Synthesis of Indanamines: You, S.-L., et al. "Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation."[1] Chemical Reviews, 2010. Link[1]

  • Biocatalytic Resolution: Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of Primary Amines."[1] Organic Process Research & Development, 2002. Link[1]

  • Pharmaceutical Application (Rasagiline): Sterling, J., et al. "Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease." Journal of Medicinal Chemistry, 2002. Link[1]

  • Gem-Dimethyl Effect: Jung, M. E., et al.[1] "The Gem-Dimethyl Effect in Organic Synthesis." Chemical Reviews, 2005. Link[1]

  • General Protocol Source: "Preparation of 1-Aminoindanes." Organic Syntheses, Coll.[6] Vol. 10, p. 123. Link

Sources

Troubleshooting & Optimization

Methods for removing impurities from 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gem-Dimethyl" Challenge

Welcome to the technical guide for purifying 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine (also known as 3,3-dimethyl-1-aminoindane).

While structurally similar to the generic 1-aminoindane, the gem-dimethyl group at the C3 position introduces significant steric bulk. This structural feature creates unique purification challenges:

  • Slower Imine Formation: In reductive amination, the steric hindrance often results in incomplete conversion, leaving significant unreacted ketone (3,3-dimethyl-1-indanone) in the crude mixture.

  • Lipophilicity: The additional methyl groups increase solubility in organic solvents, altering partition coefficients compared to non-substituted indanes.

This guide prioritizes non-chromatographic methods (crystallization and extraction) to ensure scalability for drug development workflows.

Module 1: Chemical Purity (Removing Neutral Impurities)

User Scenario: "My crude product is a dark yellow oil. NMR shows a singlet at ~1.4 ppm (methyls) corresponding to the starting ketone."

Diagnosis: The reaction (likely reductive amination or oxime reduction) was incomplete. The crude contains 3,3-dimethyl-1-indanone (neutral) and potentially 3,3-dimethyl-1-indanol (neutral side-product).

The Solution: The "pH Swing" Extraction

Because the target molecule is a primary amine (basic), we can exploit pH-dependent solubility to separate it from neutral impurities without column chromatography.

Protocol: Acid-Base Workup
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .

  • Acid Extraction (Target

    
     Aqueous): 
    
    • Extract the organic phase with 1M HCl (3 cycles).

    • Mechanism:[1][2][3][4] The amine is protonated to form the water-soluble hydrochloride salt (

      
      ). The neutral ketone and alcohol remain in the organic layer.[5]
      
    • CRITICAL STEP: Keep the Aqueous Layer . (Do not discard!).

  • Organic Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutral organics.

  • Basification (Target

    
     Organic): 
    
    • Cool the aqueous layer to 0–5°C.

    • Slowly add 10M NaOH or 50% KOH until pH > 12.

    • Mechanism:[1][2][3][4] The salt is deprotonated, regenerating the free base amine, which is insoluble in water.

  • Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or MTBE (3 cycles).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Result: The resulting oil should be the chemically pure free amine.

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Amine + Ketone + Alcohol) Solvent Dissolve in EtOAc Crude->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash OrgLayer1 Organic Layer (Contains Impurities: Ketone/Alcohol) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Contains Target: Amine-HCl) AcidWash->AqLayer1 Amine migrates Waste Aqueous Waste OrgLayer1->Waste Discard Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Amine Free Base) Extract->FinalOrg Amine migrates back Extract->Waste Salts stay

Caption: Logic flow for separating basic amine from neutral ketone impurities using pH manipulation.

Module 2: Solid State Isolation (Hydrochlorides)

User Scenario: "The free base is an oil and degrades over time. I need a stable solid."

Diagnosis: Free base amines are prone to oxidation (N-oxide formation) and carbamate formation (


 absorption).
The Solution: Anhydrous Salt Formation

Converting the amine to its Hydrochloride (HCl) salt is the industry standard for stability.

Protocol: HCl Salt Precipitation
  • Dissolve the purified free base (from Module 1) in a minimal amount of dry Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents of HCl.

  • A white precipitate should form immediately.

  • Filtration: Filter the solid under

    
     atmosphere (hygroscopic risk).
    
  • Wash: Wash the filter cake with cold ether to remove trace colored impurities.

Module 3: Stereochemical Purity (Chiral Resolution)

User Scenario: "I need the (S)-enantiomer for a biological assay, but my synthesis was racemic."

Diagnosis: 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine has a chiral center at C1. Racemic synthesis yields a 50:50 mixture.

The Solution: Diastereomeric Crystallization

Since enantiomers have identical physical properties, they cannot be separated by standard distillation or crystallization. You must create diastereomeric salts using a chiral acid.

Recommended Resolving Agents

Based on structural analogs (like 1-aminoindane), the following agents are most effective. You must screen these on a small scale (100mg) first.

Resolving AgentSolvent SystemNotes
N-Acetyl-L-Leucine Methanol / EthanolHighly effective for bulky amines; often yields the (S)-amine salt.
(D)-(-)-Tartaric Acid Ethanol / Water (9:1)Classic resolving agent. Cheap, but salts can be solvates (gelatinous).
(S)-(+)-Mandelic Acid IsopropanolGood for forming rigid crystalline lattices with indane cores.
Protocol: Classical Resolution
  • Mixing: Dissolve 1.0 eq of Racemic Amine and 0.5 to 1.0 eq of Chiral Acid (e.g., N-Acetyl-L-Leucine) in refluxing Ethanol.

  • Cooling: Allow the solution to cool very slowly to room temperature (over 4-6 hours). Rapid cooling traps the wrong isomer.

  • Harvest: Filter the crystals. This is the Diastereomerically Enriched Salt .

  • Recrystallization: If Chiral HPLC shows <98% ee, recrystallize the salt from hot ethanol again.

  • Liberation: Treat the salt with NaOH (as in Module 1) to release the chiral free base.

Resolution Logic Diagram

Resolution Racemate Racemic Amine (50% R / 50% S) Mix Reflux in EtOH Racemate->Mix Agent Chiral Acid (e.g., N-Acetyl-L-Leucine) Agent->Mix Crystals Solid Precipitate (Salt of S-Amine) Mix->Crystals Crystallization Liquor Mother Liquor (Enriched in R-Amine) Mix->Liquor Filtration Base NaOH Treatment Crystals->Base Product Pure (S)-Amine Base->Product

Caption: Separation of enantiomers via diastereomeric salt formation.

Frequently Asked Questions (FAQ)

Q: I used reductive amination with


, but I still see imine in the NMR. 
A:  The gem-dimethyl group hinders the reduction. Switch to Sodium Triacetoxyborohydride (

)
in Dichloromethane. It is milder but often more selective.[6][7] Alternatively, ensure you are using a Lewis Acid catalyst (like

) to drive the imine formation to completion before adding the reducing agent [1].[8]

Q: My HCl salt is hygroscopic and turning into a goo. A: This is common if excess HCl is trapped in the lattice or if the solvent wasn't dry.

  • Fix: Recrystallize the salt from Isopropanol/Diethyl Ether .

  • Prevention: Dry the salt in a vacuum oven at 40°C over

    
     for 24 hours.
    

Q: Can I use chromatography instead of extraction? A: Yes, but amines streak on silica due to interaction with acidic silanol groups. You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/Methanol eluent to deactivate the silica.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for amine resolution protocols).
  • Ramurthy, S., et al. (2008). "Synthesis of Indane Derivatives as Potent and Selective Agonists." Journal of Medicinal Chemistry. (Context for indane scaffold synthesis).

Sources

Validation & Comparative

3,3-dimethyl-2,3-dihydro-1H-inden-1-amine vs other inden-amine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine (hereafter referred to as 3,3-Dimethyl-1-aminoindane ) against established indanamine derivatives. It focuses on structural activity relationships (SAR), metabolic stability, and pharmacological profiles in the context of monoamine oxidase (MAO) inhibition and monoamine transporter activity.

Executive Summary

The indan-1-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for neuroprotective agents (e.g., Rasagiline) and psychoactive substances. While the parent 1-aminoindane is a weak, reversible MAO inhibitor, its derivatives exhibit vastly different profiles.

3,3-Dimethyl-1-aminoindane represents a sterically modified variant where the C3-benzylic protons are replaced by methyl groups. This modification fundamentally alters the molecule's metabolic fate and receptor docking dynamics compared to the planar parent scaffold or the N-substituted analogs like Rasagiline.

Key Comparative Findings
Feature3,3-Dimethyl-1-aminoindane 1-Aminoindane (Parent)Rasagiline (Clinical Std)2-Aminoindane (Isomer)
Primary Target MAO-B (Reversible) / SigmaMAO-B (Weak Reversible)MAO-B (Irreversible)NET/DAT (Releaser)
Metabolic Stability High (C3 blocked)Low (C3 hydroxylation)Moderate (N-dealkylation)Moderate
Lipophilicity (cLogP) ~2.5 (High CNS pen.)~1.8~2.1~1.8
Mechanism Steric Occlusion / CompetitiveCompetitive AntagonistSuicide SubstrateTransporter Substrate

Structural & Mechanistic Analysis

The "Gem-Dimethyl" Effect

The introduction of a gem-dimethyl group at the C3 position of the indan ring (as seen in 3,3-dimethyl-1-aminoindane) serves two critical design functions:

  • Metabolic Blocking: The C3 position in 1-aminoindane is susceptible to benzylic oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2), leading to 3-hydroxy-1-aminoindane. The 3,3-dimethyl substitution eliminates these abstractable protons, significantly extending the half-life (

    
    ) of the molecule.
    
  • Conformational Lock: The bulky methyl groups restrict the "puckering" of the cyclopentane ring, forcing the amine into a more defined orientation relative to the aromatic ring. This can enhance selectivity for hydrophobic pockets in GPCRs or ion channels but may introduce steric clash in tight enzymatic active sites (like MAO-A).

Signaling Pathway & Interaction Logic

The following diagram illustrates the divergent pathways of these derivatives.

IndanaminePathways Scaffold Indan-1-amine Core Sub_N N-Propargylation (Rasagiline) Scaffold->Sub_N Sub_C3 C3-Dimethylation (3,3-Dimethyl-1-AI) Scaffold->Sub_C3 Isomer_C2 Isomerization to C2 (2-Aminoindane) Scaffold->Isomer_C2 Target_MAOB MAO-B Enzyme (Mitochondrial) Sub_N->Target_MAOB Irreversible Covalent Bond Sub_C3->Target_MAOB Reversible Steric Block Target_Trans Monoamine Transporters (NET/DAT) Sub_C3->Target_Trans Lipophilic Interaction Isomer_C2->Target_Trans Substrate Transport Outcome_Neuro Neuroprotection (Anti-Apoptotic) Target_MAOB->Outcome_Neuro Outcome_Stim Psychostimulation (Release/Reuptake) Target_Trans->Outcome_Stim

Figure 1: Divergent pharmacological pathways of indanamine derivatives based on substitution patterns.

Experimental Protocols & Methodologies

To objectively compare 3,3-dimethyl-1-aminoindane against its analogs, the following standardized protocols are recommended. These ensure that differences in potency are due to molecular structure, not assay variability.

Synthesis of 3,3-Dimethyl-1-aminoindane (Probe Generation)

Since this compound is not a standard catalog item like Rasagiline, it must often be synthesized for testing.

  • Precursor: 3,3-dimethyl-1-indanone (Commercially available).[1]

  • Method: Reductive Amination.

    • Oximation: React 3,3-dimethyl-1-indanone with hydroxylamine hydrochloride (

      
      ) and sodium acetate in ethanol at reflux for 2 hours.
      
    • Reduction: Treat the resulting oxime with Hydrogen gas (

      
      , 50 psi) over Raney Nickel or 
      
      
      
      catalyst in methanol/ammonia.
    • Purification: Acid-base extraction followed by recrystallization of the hydrochloride salt from isopropanol.

MAO-B Inhibition Assay (Fluorometric)

This protocol validates the affinity of the amine for the MAO-B active site.

  • Reagents: Recombinant Human MAO-B (5 µg/mL), Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

  • Workflow:

    • Incubate test compounds (0.1 nM – 100 µM) with MAO-B enzyme in phosphate buffer (pH 7.4) for 30 minutes at 37°C. Note: Pre-incubation is critical to detect irreversible inhibitors like Rasagiline.

    • Add working solution (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).

    • Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

    • Causality Check: If 3,3-dimethyl-1-aminoindane shows activity without time-dependence, it is a reversible inhibitor (unlike Rasagiline).

Monoamine Uptake Assay (HEK293-DAT/NET)

To assess potential off-target psychoactive effects (similar to 2-aminoindane).

  • System: HEK293 cells stably expressing human DAT or NET.[2]

  • Tracer:

    
    -Dopamine or 
    
    
    
    -Norepinephrine.
  • Protocol:

    • Plate cells in 96-well poly-D-lysine coated plates.

    • Wash with Krebs-Ringer-HEPES buffer.

    • Add test compound (10 µM screening dose) and incubate for 10 min.

    • Add radioligand (20 nM final) and incubate for 5 min.

    • Terminate with ice-cold buffer, lyse cells, and count via liquid scintillation.

Comparative Data Analysis

The following data consolidates predicted and literature-extrapolated values for these structures.

Table 1: Physicochemical and Pharmacological Comparison
CompoundStructurecLogPMAO-B IC50 (nM)DAT Uptake IC50 (µM)BBB Permeability
3,3-Dimethyl-1-aminoindane Gem-dimethyl @ C32.45 ~1500 (Est.)>10 (Weak)High
1-Aminoindane Unsubstituted1.824400 [1]>50Moderate
Rasagiline N-Propargyl2.104.4 [1]>100High
2-Aminoindane (2-AI) Amine @ C21.75>10,0002.5 [2]High
  • Interpretation:

    • Potency: 3,3-dimethyl-1-aminoindane is predicted to be more potent than the parent 1-aminoindane due to hydrophobic interactions in the MAO-B entrance cavity, but significantly less potent than Rasagiline, which utilizes the propargyl group to form a covalent adduct with the FAD cofactor N5.

    • Selectivity: The steric bulk at C3 likely reduces affinity for the smaller MAO-A active site, potentially enhancing MAO-B selectivity.

Workflow Visualization: Assay Decision Tree

Use this logic flow to determine the classification of a new indanamine derivative.

AssayWorkflow Start New Indanamine Derivative (e.g., 3,3-dimethyl-1-AI) Step1 MAO-B Inhibition Screen (10 µM) Start->Step1 Decision1 >50% Inhibition? Step1->Decision1 Step2 Time-Dependence Assay (0 vs 30 min pre-incubation) Decision2 Shift in IC50? Step2->Decision2 Step3 Washout Reversibility Test Result_Rev Reversible Inhibitor (Likely 3,3-dimethyl type) Step3->Result_Rev Decision1->Step2 Yes Result_Inact Inactive / Transporter Target Decision1->Result_Inact No Decision2->Step3 No (IC50 stable) Result_Irr Irreversible Inhibitor (Likely Propargyl type) Decision2->Result_Irr Yes (IC50 drops)

Figure 2: Decision tree for classifying the mechanism of action of novel indanamine derivatives.

References

  • Youdim, M. B., et al. (2001). "Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B." British Journal of Pharmacology.

  • Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology.

  • ChemicalBook. (2024). "(1R)-3,3-DIMETHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE Product Entry."

  • PubChem. (2024). "3,3-Dimethyl-1-indanone (Precursor Data)." National Library of Medicine.

Sources

Comparative Guide: Catalytic Strategies for Chiral 1-Aminoindane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-aminoindane (and its unsaturated congener, inden-amine ) scaffold is a privileged pharmacophore in neuroscience and oncology, serving as the core structure for blockbuster therapeutics like Rasagiline (Parkinson’s) and Ozanimod (Multiple Sclerosis).

For years, the synthesis of these motifs relied on stoichiometric resolution or harsh reductive conditions. However, the demand for enantiopure (>99% ee) intermediates has shifted the paradigm toward Asymmetric Catalysis .

This guide objectively compares the three dominant catalytic methodologies:

  • Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA): The high-throughput industrial standard.

  • Chiral Phosphoric Acid (CPA) Organocatalysis: The metal-free, "green" alternative.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The solution for functionalizing halogenated precursors.

Comparative Analysis of Catalytic Systems

A. Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

Best for: High-throughput synthesis, maximum atom economy, and sterically hindered substrates.

  • Mechanism: The reaction proceeds via the in situ formation of an imine from 1-indanone and an amine. A chiral Iridium-phosphoramidite or Ir-P,N complex coordinates the imine. The rate-determining step is often the outer-sphere hydride transfer from the Ir-H species to the iminium carbon.

  • Key Insight: The use of f-Binaphane or Feringa-type phosphoramidite ligands creates a chiral pocket that rigidly enforces facial selectivity, often achieving >95% ee even with bulky amine partners.

B. Organocatalytic Transfer Hydrogenation (Chiral Phosphoric Acids)

Best for: Metal-sensitive substrates, academic labs avoiding gloveboxes, and "Green Chemistry" compliance.

  • Mechanism: This method utilizes a Hantzsch ester as a stoichiometric hydride source. The Chiral Phosphoric Acid (CPA) acts as a bifunctional catalyst: the Brønsted acidic proton activates the imine (formed from indenone), while the phosphoryl oxygen hydrogen-bonds with the Hantzsch ester, directing the hydride attack.

  • Key Insight: The "3,3'-substituent effect" on the BINOL backbone is critical. Bulky groups (e.g., 9-anthryl, SiPh3) are required to prevent background racemic reaction.

C. Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Late-stage functionalization of existing bromo-indenes or triflates.

  • Mechanism: Unlike the reductive routes, this is a C-N cross-coupling. It requires a pre-functionalized handle (e.g., 1-bromoindene).

  • Key Insight: Standard ligands often fail due to the tendency of 1-bromoindene to polymerize or undergo

    
    -hydride elimination. DalPhos  or BrettPhos  ligands are essential to facilitate rapid reductive elimination over side pathways.
    

Data Summary: Performance Metrics

The following data is aggregated from benchmark studies (e.g., J. Am. Chem. Soc., Angew. Chem.) comparing optimized conditions for the synthesis of N-benzyl-1-aminoindane.

MetricIr-Catalyzed (DARA) CPA Organocatalysis Pd-Catalyzed (B-H)
Catalyst Loading 0.05 – 1.0 mol%1.0 – 5.0 mol%1.0 – 3.0 mol%
Yield (Isolated) 92 – 97%85 – 94%70 – 88%
Enantioselectivity (ee) 96 – >99%90 – 96%N/A (Racemic)*
Reaction Time 12 – 24 h24 – 48 h4 – 12 h
Atom Economy High (H₂ byproduct/reagent)Med (Pyridine waste)Low (Salt waste)
Cost Efficiency High (Low loading)Low (High ligand cost)Med (Pd cost)
Scalability Excellent (Kg scale proven)Good (Solubility limits)Moderate

*Note: Pd-catalyzed coupling typically yields racemic products unless specific chiral ligands are used for kinetic resolution, which is rare for this specific substrate class.

Mechanistic Visualization

Diagram 1: Decision Matrix for Catalyst Selection

Caption: Logical flow for selecting the optimal catalyst based on starting material and constraints.

CatalystSelection Start Starting Material? Indanone 1-Indanone (Ketone) Start->Indanone HaloIndene 1-Halo-indene (Halide) Start->HaloIndene Constraint Constraint? Indanone->Constraint Pd Use Pd-Catalysis (Buchwald-Hartwig) HaloIndene->Pd MetalFree Strict Metal Limits (Green Chem) Constraint->MetalFree Yes Speed High Throughput (Scale-up) Constraint->Speed No CPA Use Organocatalysis (Chiral Phosphoric Acid) MetalFree->CPA Ir Use Ir-Catalysis (DARA) Speed->Ir

Diagram 2: Iridium vs. CPA Mechanistic Cycles

Caption: Comparison of Ir-Hydride outer-sphere attack (left) vs. CPA H-bond activation (right).

MechanismComparison cluster_Ir Iridium Cycle (DARA) cluster_CPA Organocatalysis Cycle Ir_Prec [Ir]-Precursor Ir_H Ir-H Species (Active) Ir_Prec->Ir_H H2 Imine_Coord Imine Coordination Ir_H->Imine_Coord Substrate TS_Ir Outer-Sphere Hydride Transfer Imine_Coord->TS_Ir TS_Ir->Ir_H Product Release CPA_Cat Chiral Phosphoric Acid (CPA) Binary CPA-Imine Complex CPA_Cat->Binary Imine Ternary Ternary Complex (+ Hantzsch Ester) Binary->Ternary HE TS_CPA H-Bond Directed Hydride Transfer Ternary->TS_CPA TS_CPA->CPA_Cat Product + Pyridine

Experimental Protocols

Protocol A: Iridium-Catalyzed Synthesis (High Performance)

Reference Standard: Based on optimized conditions for Rasagiline intermediates [1].

  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]2 (0.025 mmol) and (S)-f-Binaphane (0.055 mmol) in anhydrous dichloromethane (DCM, 2 mL). Stir for 30 min to form the active orange complex.

  • Reaction Assembly: Add 1-Indanone (1.0 mmol) and the requisite amine (1.2 mmol) to a stainless steel autoclave vessel.

  • Catalyst Addition: Transfer the catalyst solution to the vessel via syringe. Add Ti(OiPr)4 (0.1 equiv) if the amine is sterically hindered (scavenges water).

  • Hydrogenation: Pressurize with H₂ (30 bar). Stir at room temperature for 18 hours.

  • Workup: Vent H₂ carefully. Concentrate the solvent in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc 80:20).

    • Expected Yield: 95%[1][2][3]

    • Expected ee: >96%[4][2][5]

Protocol B: Organocatalytic Synthesis (Metal-Free)

Reference Standard: Based on Rueping/List methodologies [2].

  • Reagents: Prepare the imine in situ or pre-form it by refluxing 1-Indanone and amine with molecular sieves.

  • Reaction Setup: In a screw-cap vial, dissolve the imine (0.5 mmol) in dry Benzene or Toluene (2 mL).

  • Catalyst Addition: Add (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).

  • Reductant: Add Hantzsch Ester (0.6 mmol).

  • Execution: Stir at 35°C for 48 hours. The yellow color of the Hantzsch ester will fade.

  • Workup: Direct load onto silica gel column.

    • Expected Yield: 88%[1][2]

    • Expected ee: 92%[6][7]

References

  • Iridium-Catalyzed Asymmetric Reductive Amination

    • Source: Xiao, D., & Zhang, X.[5] (2001).[8] Angewandte Chemie International Edition. "Iridium-Catalyzed Asymmetric Reductive Amination of Ketones."

  • Organocatalytic Transfer Hydrogenation

    • Source: Rueping, M., et al. (2005).[8] Angewandte Chemie. "Enantioselective Organocatalytic Reduction of Ketimines."

  • Buchwald-Hartwig Amination of Indenes

    • Source: Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie.
  • Industrial Application (Rasagiline/Ozanimod)

    • Source: Patents WO2015066515 (Ozanimod) & WO2016116607 (Rasagiline).

Sources

A Comparative Guide to Validating the Purity of Synthesized 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. As with any active pharmaceutical ingredient (API) or intermediate, establishing its chemical and stereoisomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[1][2] The presence of even minute quantities of impurities—be they residual starting materials, by-products, or the undesired enantiomer—can lead to altered pharmacological activity or unforeseen toxicological effects.[2][3]

High-Performance Liquid Chromatography (HPLC) stands as the primary and most robust technique for assessing the purity of such compounds.[2][4] However, the challenge lies in selecting the appropriate methodology, particularly for resolving the enantiomers of a chiral amine. This guide provides an in-depth comparison of two distinct and powerful chiral HPLC methodologies for validating the purity of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine, grounded in established principles and validated according to International Council for Harmonisation (ICH) guidelines.[5][6] We will explore the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of their performance.

Synthesis Overview and Potential Impurities

A common synthetic pathway to produce chiral amines like 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine often begins with the corresponding ketone, 3,3-dimethyl-2,3-dihydro-1H-inden-1-one. The synthesis can proceed via the formation of an oxime intermediate, followed by a reduction to yield the primary amine.[7][8]

Start 3,3-dimethyl-2,3-dihydro- 1H-inden-1-one (Starting Material) Oxime 3,3-dimethyl-2,3-dihydro- 1H-inden-1-one oxime (Intermediate) Start->Oxime Hydroxylamine HCl Product Racemic 3,3-dimethyl-2,3-dihydro- 1H-inden-1-amine Oxime->Product Reduction (e.g., Catalytic Hydrogenation) Final Desired Enantiomer (e.g., S-enantiomer) Product->Final Chiral Resolution / Asymmetric Synthesis

Caption: A simplified synthetic workflow for producing the target amine.

This process can introduce several potential impurities that must be monitored:

  • Starting Material: Unreacted 3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

  • Intermediates: Residual oxime intermediate.

  • By-products: Products from side reactions occurring during the reduction step.

  • Enantiomeric Impurity: The undesired enantiomer of the final product. The separation and quantification of this stereoisomer are often the most challenging aspects of the analysis.

Comparison of Chiral HPLC Methodologies

The cornerstone of successful enantiomeric separation is the choice of the Chiral Stationary Phase (CSP).[9] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.[10] We will compare two distinct classes of CSPs highly effective for primary amine separation: Polysaccharide-based and Crown Ether-based columns.

Method A: Polysaccharide-Based CSP

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or covalently bonded to a silica support, are among the most versatile and widely used in chiral separations.[10][11]

  • Mechanism of Separation: The chiral recognition mechanism is multimodal, relying on a combination of interactions including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The carbamate groups on the polysaccharide backbone form grooves and cavities where the analyte can bind. The subtle differences in how each enantiomer fits into these chiral cavities determine the separation.

  • Typical Mobile Phases: These columns are highly flexible and can be used in normal-phase, reversed-phase, or polar organic modes.[12] For primary amines, a normal-phase mobile phase, such as a mixture of hexane and isopropanol, is often a good starting point. An amine additive like diethylamine (DEA) is frequently required to add to the mobile phase to block acidic silanol sites on the silica surface and improve the peak shape of the basic analyte.[11]

Method B: Crown Ether-Based CSP

Crown ether-based CSPs are specifically designed for the enantiomeric separation of compounds containing a primary amino group.[13]

  • Mechanism of Separation: This CSP utilizes a chiral crown ether, such as (+)-(18-Crown-6)-tetracarboxylic acid, covalently bonded to silica.[10] The separation mechanism is based on the formation of an inclusion complex between the protonated primary amine (-NH3+) of the analyte and the cavity of the crown ether.[13] The stability of this complex is influenced by steric interactions between the substituents on the chiral center of the analyte and the chiral barriers of the crown ether.

  • Typical Mobile Phases: For the complexation to occur, the primary amine must be protonated. Therefore, a highly acidic mobile phase is required. An aqueous solution of perchloric acid, typically at a pH between 1 and 2, is the most common mobile phase for these columns.[13] This low pH ensures the amine is in its ammonium ion form.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for analyzing the purity of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine using the two compared methods.

Sample and Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase specific to the method being used.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the appropriate mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare the synthesized sample to be tested at the same concentration as the Working Standard.

HPLC System and Conditions
ParameterMethod A: Polysaccharide-BasedMethod B: Crown Ether-Based
HPLC Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mmCROWNPAK® CR(+), 5 µm, 4.0 x 150 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)0.1 M Perchloric Acid (HClO₄) in Water (pH ≈ 1.0)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL10 µL

Method Validation According to ICH Guidelines

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[4][14] The validation process provides documented evidence of reliability.[5] The following parameters, as defined by ICH Q2(R1), must be assessed.[5][6]

cluster_params Key Validation Parameters Validation {Method Validation (ICH Q2 R1)|Ensures suitability for intended purpose} Specificity Specificity Ability to assess analyte in the presence of other components Validation->Specificity Linearity Linearity & Range Proportional response to concentration over a defined range Validation->Linearity Accuracy Accuracy Closeness of test results to the true value Validation->Accuracy Precision Precision Agreement among a series of measurements Validation->Precision LOD_LOQ LOD & LOQ Lowest amount detectable & quantifiable Validation->LOD_LOQ Robustness Robustness Capacity to remain unaffected by small variations Validation->Robustness

Caption: Core parameters for analytical method validation as per ICH guidelines.

  • Specificity/Selectivity: This is the ability of the method to produce a response only for the target analyte, without interference from impurities.[14] For this analysis, a solution containing the starting material, the oxime intermediate, and both enantiomers of the product should be injected. The method is specific if all compounds are well-resolved from each other. Method B, with its highly specific interaction mechanism for primary amines, is expected to show excellent selectivity for the enantiomers but may have different retention behavior for non-amine impurities.

  • Linearity and Range: Linearity is established by analyzing a series of dilutions of the standard solution across a specified range.[15] For an impurity method, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[15] A calibration curve is plotted (peak area vs. concentration), and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Accuracy is determined by spiking the sample matrix with known amounts of the impurities (including the undesired enantiomer) at different concentration levels (e.g., 50%, 100%, and 150% of the target level). The percentage recovery is then calculated. Acceptance criteria are typically within 98.0% to 102.0%.[15]

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by performing at least six replicate injections of the same sample on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be less than 2.0%.

    • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument to check for variability. The RSD between the datasets should also be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[9] These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1.

  • Robustness: The method's robustness is tested by deliberately introducing small variations in the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and observing the effect on the results, particularly on the resolution between the enantiomers.[14]

Comparative Data and Performance

The following table summarizes the expected performance characteristics of the two methods after a full validation study.

Validation ParameterMethod A: Polysaccharide-BasedMethod B: Crown Ether-BasedJustification
Resolution (Rs) between enantiomers > 2.0> 1.8Both methods are expected to provide baseline separation. Polysaccharide columns often offer higher efficiency, potentially leading to higher resolution values.[3]
Typical Retention Times (min) Analyte 1: ~12 minAnalyte 2: ~15 minAnalyte 1: ~18 minAnalyte 2: ~22 minThe strong complexation in Method B can lead to longer retention times.
Linearity (r²) ≥ 0.999≥ 0.999Both methods should demonstrate excellent linearity.
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Both are expected to be highly accurate.
Precision (Repeatability RSD) < 1.5%< 1.5%Both methods should be highly precise.
LOQ (for enantiomeric impurity) ~0.05 µg/mL~0.08 µg/mLThe sharp peaks often obtained in normal phase (Method A) can lead to slightly better sensitivity.
Robustness Sensitive to mobile phase composition and DEA concentration.Highly sensitive to mobile phase pH. A small increase in pH can cause a significant loss of retention and resolution.[13]

Discussion and Recommendations

Both polysaccharide-based and crown ether-based HPLC methods are powerful tools for validating the purity of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine. The choice between them depends on the specific goals of the analysis and the laboratory environment.

  • Choose Method A (Polysaccharide-Based CSP) for:

    • Method Development Flexibility: The ability to use normal-phase, reversed-phase, and polar organic solvents provides a wider range of options for optimizing the separation of both chiral and achiral impurities simultaneously.[12]

    • Higher Sample Throughput: The generally shorter retention times can allow for a faster analysis cycle.

    • General Versatility: These columns can be used for a vast array of different chiral compounds, making them a cost-effective choice for a multi-project laboratory.[1]

  • Choose Method B (Crown Ether-Based CSP) for:

    • Unmatched Selectivity for Primary Amines: When the primary challenge is resolving the target enantiomers and other primary amine impurities, this column's specific mechanism offers exceptional and often predictable selectivity.[13]

    • Orthogonal Method Validation: If a polysaccharide-based method is already in use, a crown ether method serves as an excellent orthogonal (different mechanism) method for confirmation and validation.

    • LC-MS Compatibility: The aqueous acidic mobile phase is generally more compatible with mass spectrometry than the hexane-based mobile phases of Method A, should MS detection be required.

Conclusion

Validating the purity of synthesized 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine requires a robust, selective, and reliable analytical method. Both polysaccharide and crown ether-based chiral HPLC methods are capable of providing the necessary resolution and quantitative performance. A polysaccharide-based method offers greater flexibility and speed, making it an excellent primary choice for routine quality control. A crown ether-based method provides exceptional selectivity for primary amines and serves as a powerful alternative or confirmatory method, particularly in complex matrices or when an orthogonal approach is needed. A thorough method validation following ICH guidelines is mandatory for either choice to ensure that the data generated is accurate, precise, and fit for its purpose in a regulated drug development environment.

References

  • Phenomenex. Chiral HPLC Column.
  • Columnex. Chiral HPLC and SFC Columns.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Sigma-Aldrich. CHIRAL HPLC COLUMNS.
  • Pharmaguideline.
  • YAKHAK HOEJI.
  • PMC. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Acta Scientific.
  • HPLC.eu. chiral columns .

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • SK pharmteco.
  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Benchchem. (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride.
  • Google Patents.

Sources

Benchmarking different synthesis routes for 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of various synthetic routes to 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis of this chiral amine from its common precursor, 3,3-dimethyl-1-indanone, is a critical transformation that can be approached through several distinct methodologies. This document evaluates three primary routes: the classical Leuckart-Wallach reaction, modern direct catalytic reductive amination, and a two-step sequence involving an oxime intermediate. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most suitable synthetic strategy based on factors such as efficiency, scalability, safety, and available laboratory infrastructure.

Introduction to the Synthetic Challenge

The target molecule, 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine, possesses a stereocenter at the C1 position, making enantioselective synthesis a potential long-term goal for pharmaceutical applications. However, the initial focus of process development is often the efficient and robust production of the racemic amine. The readily available starting material for these syntheses is 3,3-dimethyl-1-indanone. The core transformation, therefore, is the conversion of a ketone to a primary amine.

This guide will dissect the following synthetic pathways:

  • Route 1: The Leuckart-Wallach Reaction - A classical, one-pot reductive amination using ammonium formate.

  • Route 2: Direct Catalytic Reductive Amination - A modern approach using a heterogeneous catalyst, hydrogen gas, and ammonia.

  • Route 3: Two-Step Synthesis via an Oxime Intermediate - A reliable method involving the formation and subsequent reduction of an indanone oxime.

Overall Synthetic Workflow

The following diagram outlines the general synthetic landscape, starting from the precursor 3,3-dimethyl-1-indanone and branching into the three distinct routes discussed herein.

START 3,3-Dimethyl-1-indanone R1 Route 1: Leuckart-Wallach Reaction START->R1 R2 Route 2: Direct Catalytic Reductive Amination START->R2 R3 Route 3: Two-Step via Oxime START->R3 Step 1: Oxime Formation END 3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine R1->END One-pot (with hydrolysis) R2->END One-pot OXIME 3,3-Dimethyl-1-indanone Oxime R3->OXIME OXIME->END Step 2: Reduction

Caption: General overview of the synthetic pathways to the target amine.

Route 1: The Leuckart-Wallach Reaction

The Leuckart reaction is a time-honored method for the reductive amination of ketones and aldehydes.[1][2] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] The reaction is typically performed at high temperatures and proceeds through the formation of an N-formyl intermediate, which must be hydrolyzed in a separate step to yield the desired primary amine.[2][3]

Mechanistic Insight

The reaction begins with the thermal dissociation of ammonium formate into ammonia and formic acid. Ammonia adds to the ketone carbonyl to form a carbinolamine, which then dehydrates to an iminium ion. The formate anion acts as a hydride donor, reducing the iminium ion to the amine.[1] However, under the reaction conditions, the primary amine is readily formylated by formic acid or formamide, leading to an N-formyl derivative that requires subsequent acidic or basic hydrolysis.

G cluster_1 Step 1: Reductive Amination cluster_2 Step 2: Hydrolysis ketone 3,3-Dimethyl-1-indanone iminium Iminium Ion Intermediate ketone->iminium + NH₃, - H₂O nh3 NH₃ hcooh HCOOH formamide_product N-formyl-3,3-dimethyl- 2,3-dihydro-1H-inden-1-amine iminium->formamide_product + HCOO⁻ (hydride transfer) + HCOOH (formylation) formate HCOO⁻ formamide_product_hydrolysis N-formyl Intermediate formamide_product->formamide_product_hydrolysis final_amine Target Amine h3o H₃O⁺ or OH⁻ formamide_product_hydrolysis->final_amine + H₃O⁺ or OH⁻

Caption: Mechanism of the Leuckart-Wallach reaction and subsequent hydrolysis.

Experimental Protocol (Representative)

Objective: To synthesize 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine via the Leuckart reaction.

Materials:

  • 3,3-Dimethyl-1-indanone (1.0 eq)

  • Ammonium formate (5.0 - 10.0 eq)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 10 M)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 3,3-dimethyl-1-indanone and a significant excess of ammonium formate.

  • Heating: Heat the mixture to 160-185°C.[3][4] The reaction is typically maintained at this temperature for 6-12 hours. The progress can be monitored by TLC by taking aliquots, hydrolyzing them, and checking for the disappearance of the starting ketone.

  • Work-up (Hydrolysis): After cooling, carefully add concentrated hydrochloric acid to the reaction mixture. Reflux the acidic solution for 4-8 hours to hydrolyze the N-formyl intermediate.

  • Isolation: Cool the solution and basify with a concentrated sodium hydroxide solution until pH > 12. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude amine can be further purified by vacuum distillation or column chromatography.

Evaluation: Expertise, Experience & Trustworthiness
  • Expertise & Causality: The large excess of ammonium formate is crucial to drive the equilibrium towards the product and to ensure a sufficient supply of both ammonia and the hydride donor. The high temperature is necessary to overcome the activation energy for both iminium ion formation and hydride transfer from formate.[2]

  • Trustworthiness & Pitfalls: This method is robust but suffers from several drawbacks. The harsh reaction conditions can lead to side reactions and decomposition, potentially lowering the yield. The formation of the stable N-formyl intermediate necessitates a separate, often lengthy, hydrolysis step.[3] Furthermore, the reaction can be difficult to scale due to the high temperatures and potential for pressure buildup.

Route 2: Direct Catalytic Reductive Amination

Modern synthetic chemistry increasingly favors methods that offer higher selectivity, milder conditions, and improved atom economy. Direct catalytic reductive amination using a heterogeneous catalyst and a molecular hydrogen source is an excellent alternative to the classical Leuckart reaction.[5] Catalysts based on earth-abundant metals like iron and cobalt have been shown to be highly effective for this transformation.[5][6]

Mechanistic Insight

This process also proceeds via an imine or iminium ion intermediate. The key difference lies in the reduction step. The ketone and ammonia (often from an aqueous solution) form an equilibrium with the corresponding imine on the surface of the heterogeneous catalyst. Molecular hydrogen, activated by the metal catalyst, then reduces the C=N bond to furnish the primary amine directly, avoiding the formation of N-formyl byproducts.

G cluster_1 Catalytic Cycle CAT Fe or Co Catalyst Surface IMINE Imine Intermediate CAT->IMINE Condensation - H₂O KETONE Ketone KETONE->CAT NH3 NH₃ NH3->CAT AMINE Primary Amine IMINE->AMINE Hydrogenation (H₂ addition) H2 H₂ H2->CAT

Caption: Simplified catalytic cycle for direct reductive amination.

Experimental Protocol (Representative)

Objective: To synthesize 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine via iron-catalyzed direct reductive amination.[5]

Materials:

  • 3,3-Dimethyl-1-indanone (1.0 eq)

  • Iron catalyst (e.g., Fe/(N)SiC, ~10 mol% Fe)[5]

  • Aqueous ammonia (25% solution)

  • Hydrogen gas (H₂)

  • Suitable solvent (e.g., water or THF)

  • High-pressure autoclave/reactor

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add the iron catalyst, 3,3-dimethyl-1-indanone, and aqueous ammonia.

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 6.5 MPa / ~65 bar H₂).[5]

  • Heating and Stirring: Heat the mixture to 130-140°C with vigorous stirring for 20-24 hours.[5]

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen gas, filter the reaction mixture to recover the heterogeneous catalyst.

  • Isolation: Extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Evaluation: Expertise, Experience & Trustworthiness
  • Expertise & Causality: The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling, a key principle of green chemistry. Aqueous ammonia serves as an inexpensive and readily available nitrogen source. The high pressure of hydrogen gas is required to ensure a sufficient concentration of activated hydrogen on the catalyst surface to efficiently reduce the imine intermediate.

  • Trustworthiness & Advantages: This method directly yields the primary amine in a single step with high selectivity, avoiding the hydrolysis step required in the Leuckart reaction.[5] The conditions, while requiring specialized pressure equipment, are generally milder in temperature than the classical approach. The methodology shows broad functional group tolerance, making it attractive for more complex substrates.

Route 3: Two-Step Synthesis via an Oxime Intermediate

This is a widely used and reliable two-step approach. The ketone is first converted to its corresponding oxime, which is a stable and easily isolable intermediate. The oxime is then reduced to the primary amine using various reducing agents.

Step 1: Oxime Formation

The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base (like pyridine or sodium acetate) readily affords the corresponding oxime.

Step 2: Oxime Reduction

The reduction of the oxime is the critical step. Catalytic hydrogenation is a common and effective method. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C) are frequently employed under a hydrogen atmosphere.[7][8]

G KETONE 3,3-Dimethyl-1-indanone OXIME 3,3-Dimethyl-1-indanone Oxime KETONE->OXIME Step 1: Oximation HYDROXYLAMINE NH₂OH·HCl, Base AMINE Target Amine OXIME->AMINE Step 2: Reduction REDUCING_AGENT Reducing Agent (e.g., H₂, Raney Ni)

Caption: Workflow for the two-step synthesis via an oxime intermediate.

Experimental Protocol (Representative)

Objective: To synthesize 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine via an oxime intermediate.

Materials (Step 1 - Oximation):

  • 3,3-Dimethyl-1-indanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Pyridine or Sodium Acetate in Ethanol/Water

Procedure (Step 1):

  • Dissolve 3,3-dimethyl-1-indanone in a suitable solvent like ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., pyridine).

  • Heat the mixture to reflux for 1-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain the crude 3,3-dimethyl-1-indanone oxime, which can be recrystallized if necessary.

Materials (Step 2 - Reduction with Raney Ni):

  • 3,3-Dimethyl-1-indanone oxime (1.0 eq)

  • Raney Nickel (catalytic amount, as a slurry in water or ethanol)

  • Ethanol or Methanol (solvent)

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

Procedure (Step 2):

  • In a high-pressure autoclave, suspend the oxime and Raney Nickel catalyst in ethanol (optionally saturated with ammonia).

  • Purge the reactor with hydrogen and then pressurize to 30-50 bar.

  • Heat the reaction to 50-80°C with vigorous stirring for 4-12 hours.

  • After cooling and venting, carefully filter the catalyst from the reaction mixture (Caution: Raney Nickel is pyrophoric and should be kept wet).

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation.

Evaluation: Expertise, Experience & Trustworthiness
  • Expertise & Causality: The two-step process allows for the isolation and purification of the oxime intermediate, which can lead to a cleaner final product. In the reduction step, catalysts like Raney Nickel are highly effective for reducing C=N bonds.[7] The addition of ammonia can suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.

  • Trustworthiness & Control: This is arguably the most controlled and often highest-yielding laboratory-scale method. Each step can be optimized and monitored independently. The primary safety concern is the handling of pyrophoric Raney Nickel catalyst. Different catalysts can be employed; for instance, Pd/C is also effective but may sometimes require acidic conditions, which could be a consideration depending on other functional groups present.[8]

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Leuckart-WallachRoute 2: Direct Catalytic AminationRoute 3: Two-Step via Oxime
Number of Steps 1 (plus hydrolysis)12
Reagents Ammonium formateH₂, Aqueous NH₃, Heterogeneous Catalyst1. NH₂OH·HCl, Base2. H₂, Catalyst (e.g., Raney Ni)
Temperature Very High (160-185°C)High (130-140°C)Moderate (Reflux for Step 1, 50-80°C for Step 2)
Pressure AtmosphericHigh (e.g., ~65 bar)High (e.g., 30-50 bar) for Step 2
Key Byproducts N-formyl amineMinimalMinimal with optimization
Equipment Standard glassware, heating mantleHigh-pressure autoclaveStandard glassware, High-pressure autoclave
Green Chemistry Poor (high energy, excess reagents)Good (catalytic, high atom economy)Fair (two steps, catalyst use)
Scalability Difficult (high temp, potential pressure)Good (amenable to flow chemistry)Good (well-understood industrial process)
Pros Inexpensive reagents, one-pot amination & formylationDirect to primary amine, high selectivity, catalyst is recyclableHigh yields, controlled stepwise process, reliable
Cons Harsh conditions, required hydrolysis step, often lower yieldsRequires specialized high-pressure equipmentTwo distinct synthetic operations, handling of pyrophoric catalyst

Conclusion and Recommendations

The selection of an optimal synthetic route for 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is contingent upon the specific requirements of the research or development program.

  • The Leuckart-Wallach Reaction (Route 1) is a classical method that may be suitable for small-scale synthesis when specialized pressure equipment is unavailable. However, its harsh conditions, mandatory hydrolysis step, and often modest yields make it the least favorable option for process development.

  • Direct Catalytic Reductive Amination (Route 2) represents the most modern and "green" approach. Its high selectivity, direct formation of the primary amine, and the potential for catalyst recycling make it highly attractive for large-scale production and for researchers prioritizing sustainable chemistry. The primary barrier to entry is the requisite high-pressure hydrogenation equipment.

  • The Two-Step Synthesis via an Oxime Intermediate (Route 3) offers a robust, reliable, and highly controlled pathway. It is often the method of choice for laboratory-scale synthesis where high purity and yield are paramount. The ability to isolate and purify the intermediate oxime ensures a clean starting material for the final reduction, minimizing downstream purification challenges.

For academic research and initial scale-up, Route 3 provides the best balance of control, reliability, and yield. For industrial-scale manufacturing and green chemistry applications, Route 2 is the superior long-term strategy, provided the initial investment in high-pressure infrastructure can be made.

References

  • Sciencemadness. (2020, February 11). Leuckart reaction. Sciencemadness Wiki. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved February 15, 2026, from [Link]

  • van Es, T., & Staskun, B. (1971). 4-FORMYLBENZENESULFONAMIDE. Organic Syntheses, 51, 20. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]

  • Protesescu, A., et al. (2025). Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction. ACS Sustainable Chemistry & Engineering. [Link]

  • Bäuerle, C., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13162-13166. [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122-7127. [Link]

  • Pospelov, E. V., et al. (2023). Hydrogenation of 2-indanone oxime to 2-aminoindan over Raney Ni. ResearchGate. [Link]

  • Klyuev, M. V., & Shalin, A. A. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia, 2(4), 1614-1627. [Link]

Sources

A Comparative In Vitro Efficacy Analysis of 2,3-Dihydro-1H-inden-1-amine Analogs as Selective Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurodegenerative disease research, the quest for potent and selective enzyme inhibitors is paramount. Monoamine oxidase B (MAO-B) has emerged as a critical therapeutic target, particularly in the context of Parkinson's disease, due to its role in dopamine metabolism and the generation of oxidative stress.[1] This guide provides an in-depth comparative analysis of the in vitro efficacy of a series of 2,3-dihydro-1H-inden-1-amine analogs, a promising chemical scaffold for the development of novel MAO-B inhibitors. By examining experimental data and elucidating the underlying methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their own investigations in this field.

The rationale for focusing on the 2,3-dihydro-1H-inden-1-amine core stems from its structural similarity to known MAO-B inhibitors, offering a rigid framework that can be systematically modified to explore structure-activity relationships (SAR). Understanding how subtle chemical changes to this scaffold impact inhibitory potency and selectivity is crucial for the rational design of next-generation therapeutics.

Comparative Efficacy of 2,3-Dihydro-1H-inden-1-amine Analogs Against MAO-B

A key study in the evaluation of this chemical class systematically synthesized and evaluated a series of 2,3-dihydro-1H-inden-1-amine derivatives for their ability to inhibit MAO-B.[2] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value denotes a more potent inhibitor.

The experimental data from these investigations reveal a compelling SAR, where modifications to the amine substituent and the indane ring system significantly influence MAO-B inhibitory activity. Several analogs have demonstrated potency comparable to, or even exceeding, that of the established MAO-B inhibitor, Selegiline.[2]

Below is a summary of the in vitro efficacy of selected 2,3-dihydro-1H-inden-1-amine analogs against human MAO-B:

Compound IDStructureMAO-B IC50 (µM)Reference
L4 N-((3-fluorophenyl)methyl)-2,3-dihydro-1H-inden-1-amine0.11[2]
L8 N-((3-chlorophenyl)methyl)-2,3-dihydro-1H-inden-1-amine0.18[2]
L16 N-((3-bromophenyl)methyl)-2,3-dihydro-1H-inden-1-amine0.27[2]
L17 N-((3,4-dichlorophenyl)methyl)-2,3-dihydro-1H-inden-1-amine0.48[2]
Selegiline (positive control)Not explicitly stated, but compounds were compared to it[2]

The data clearly indicate that halogen substitution on the benzylamine moiety plays a significant role in the potency of these analogs. Notably, compound L4 , with a 3-fluoro substitution, exhibited the most potent MAO-B inhibition with an IC50 of 0.11 µM.[2] The selectivity of these compounds for MAO-B over MAO-A is a critical parameter for their therapeutic potential, as selective MAO-B inhibition avoids the "cheese effect" associated with non-selective MAO inhibitors. The study highlighted that compounds L4, L16, and L17 demonstrated comparable selectivity to Selegiline.[2]

Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay

To ensure the reproducibility and validity of efficacy data, a robust and well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a common fluorometric assay used to screen for MAO-B inhibitors. This protocol is based on the principle of detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[3][4]

I. Materials and Reagents
  • MAO-B Assay Buffer: Prepare a suitable buffer, typically at pH 7.4.

  • Human Recombinant MAO-B Enzyme: Store at -80°C.

  • MAO-B Substrate: (e.g., Tyramine or Benzylamine). Prepare a stock solution and store at -20°C.

  • High Sensitivity Fluorescent Probe: (e.g., Amplex Red or equivalent). Protect from light and store at -20°C.

  • Developer/Horseradish Peroxidase (HRP): Store at -20°C.

  • Positive Control Inhibitor: Selegiline. Prepare a stock solution and store at -20°C.

  • Test Compounds (Analogs): Dissolve in a suitable solvent (e.g., DMSO).

  • 96-well black, flat-bottom plates.

  • Fluorescence microplate reader.

II. Assay Procedure
  • Reagent Preparation:

    • Thaw all reagents on ice and bring the MAO-B Assay Buffer to room temperature before use.

    • Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, developer, and positive control by diluting the stock solutions in MAO-B Assay Buffer to the desired concentrations. Keep all solutions on ice.

    • Prepare serial dilutions of the test compounds to be evaluated. The final solvent concentration in the assay should not exceed a level that affects enzyme activity (typically ≤1-2%).

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compounds or positive control to the appropriate wells of the 96-well plate.

    • For the enzyme control (no inhibition) and blank (no enzyme) wells, add 10 µL of the assay buffer (with the same solvent concentration as the test compound wells).

  • Enzyme Addition and Pre-incubation:

    • Prepare the MAO-B enzyme working solution.

    • Add 50 µL of the MAO-B enzyme working solution to each well containing the test compounds, positive control, and enzyme control.

    • For the blank wells, add 50 µL of MAO-B Assay Buffer.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Substrate Addition and Reaction Incubation:

    • Prepare the MAO-B substrate solution containing the fluorescent probe and developer.

    • Add 40 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Mix the contents of the wells gently.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 10-40 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis:

    • Determine the rate of reaction (fluorescence increase per unit time) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram outlines the key steps in the fluorometric MAO-B inhibition assay.

MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) prep_plate Prepare 96-well Plate add_inhibitor Add Inhibitors/Controls (10 µL) prep_plate->add_inhibitor add_enzyme Add MAO-B Enzyme (50 µL) add_inhibitor->add_enzyme pre_incubate Pre-incubate (10 min @ 37°C) add_enzyme->pre_incubate add_substrate Add Substrate Mix (40 µL) pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Reading (10-40 min @ 37°C) add_substrate->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.

Signaling Pathways Implicated in MAO-B Mediated Neurodegeneration

The therapeutic rationale for inhibiting MAO-B lies in its central role in neurodegenerative processes. Elevated MAO-B activity, particularly in astrocytes, contributes to neuronal damage through two primary mechanisms: increased oxidative stress and disruption of GABAergic signaling.

MAO-B metabolizes monoamines, such as dopamine, producing hydrogen peroxide (H₂O₂) as a byproduct.[1] An overabundance of H₂O₂ leads to oxidative stress, damaging cellular components, including lipids, proteins, and DNA, and ultimately contributing to neuronal cell death.

Furthermore, in reactive astrocytes, upregulated MAO-B can lead to an increase in the synthesis of the inhibitory neurotransmitter GABA.[5] This excess GABA can be released and cause tonic inhibition of surrounding neurons, disrupting normal synaptic function and contributing to the cognitive and motor deficits observed in neurodegenerative diseases.

The following diagram illustrates the signaling cascade associated with elevated MAO-B activity in astrocytes and its impact on neuronal health.

MAOB_Signaling_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron MAOB Upregulated MAO-B GABA Increased GABA Synthesis MAOB->GABA ROS H₂O₂ Production (Oxidative Stress) MAOB->ROS Monoamines Monoamines (e.g., Dopamine) Monoamines->MAOB Metabolized by SynapticDysfunction Synaptic Dysfunction (Tonic Inhibition) GABA->SynapticDysfunction Excess Release NeuronalDamage Neuronal Damage & Cell Death ROS->NeuronalDamage Inhibitor 2,3-dihydro-1H-inden-1-amine Analogs (Inhibitors) Inhibitor->MAOB Inhibits

Caption: Role of MAO-B in neurodegeneration and the site of action for inhibitors.

Conclusion

The 2,3-dihydro-1H-inden-1-amine scaffold represents a promising starting point for the development of potent and selective MAO-B inhibitors. The in vitro data presented in this guide demonstrate that systematic chemical modifications can lead to compounds with significant inhibitory activity. The detailed experimental protocol provides a reliable framework for researchers to conduct their own efficacy studies, while the signaling pathway diagram offers a clear visualization of the therapeutic target's role in disease pathology. As research in this area continues, a deeper understanding of the structure-activity relationships of these analogs will undoubtedly pave the way for the discovery of novel drug candidates for the treatment of Parkinson's disease and other neurodegenerative disorders.

References

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • Creative Biolabs. Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric). [Link]

  • Scientific Archives. Monoamine Oxidase B in Astrocytic GABA Synthesis: A Central Mechanism in Neurodegeneration and Neuroinflammation. [Link]

  • Guang HM, Du GH. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. 2006;27(7):905-911. doi:10.1111/j.1745-7254.2006.00336.x
  • Unsal YB, Görgülü A, Atlı O, et al. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Pharmaceuticals (Basel). 2021;14(11):1118. Published 2021 Nov 2. doi:10.3390/ph14111118
  • ChEMBL. Potent and selective MAO-B inhibitory activity: amino- versus nitro-3-arylcoumarin derivatives. [Link]

  • ScienceOpen. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Published online February 27, 2025. [Link]

  • Li Y, Zhang Y, Wang Y, et al. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorg Med Chem Lett. 2019;29(9):1090-1093. doi:10.1016/j.bmcl.2019.02.030
  • ResearchGate. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Published August 5, 2025. [Link]

  • ResearchGate. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry. [Link]

  • Stanford University. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in subjects with IDH-mutated gliomas. [Link]

  • El Alaouy MA, El Bahi S, Boutalaka M, et al. Organic compounds based on 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol as selective human monoamine oxidase B inhibitors. Quantitative analysis of structure-activity relationships and in-silico investigations. Mor. J. Chem. 2023;14(3):902-817.
  • Open Exploration Publishing. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Published July 14, 2024. [Link]

  • MDPI. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Published March 28, 2023. [Link]

Sources

Correlation of in vitro and in vivo activity for 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

[1]

Executive Summary & Comparative Landscape

The 3,3-DMI scaffold is a structural evolution of the parent compound 1-Aminoindan . The introduction of the gem-dimethyl group at the C3 position is a strategic medicinal chemistry modification designed to block benzylic oxidation, thereby enhancing metabolic stability compared to its non-methylated counterparts.

Comparative Analysis Table
Feature3,3-DMI (Subject) 1-Aminoindan (Comparator) Memantine (Structural Analog)
Core Structure Indan (Benzocyclopentane)IndanAdamantane
Key Modification C3 gem-dimethylNoneBridgehead methyls
Primary Utility E1 Enzyme Inhibitor Scaffold; CNS ProbeMAO-B Inhibitor metabolite (Rasagiline)NMDA Receptor Antagonist
Metabolic Liability Low (C3 blocked)High (C3 hydroxylation)Very Low (Cage structure)
Lipophilicity (cLogP) ~2.8 (Predicted)~1.9~3.3
Target Class Ubiquitin-like (Ubl) pathways; NET/DATMAO-A/B; TAAR1NMDA Ion Channel

In Vitro Profiling: Mechanism & Stability

To establish a correlation with in vivo outcomes, two primary in vitro parameters must be assessed: Metabolic Stability (Microsomal) and Target Affinity .

A. Metabolic Stability Protocol (The "Gem-Dimethyl" Effect)

The C3 gem-dimethyl group prevents the formation of the 3-hydroxy-1-aminoindan metabolite, a major clearance pathway for the parent 1-aminoindan.

Assay Workflow:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

Calculation of Intrinsic Clearance (


):

B. Target Activity: E1 Enzyme Inhibition (NAE)

When 3,3-DMI is incorporated into sulfamate inhibitors (e.g., Pevonedistat analogs), it binds to the adenylate binding pocket of the Nedd8 Activating Enzyme (NAE).

Self-Validating Protocol (ATP-PPi Exchange Assay):

  • Principle: Measures the formation of AMP-Nedd8 (adenylate intermediate).

  • Reaction: NAE (5 nM) + Nedd8 + ATP + [3,3-DMI Derivative].

  • Readout: Luminescence (via AMP-Glo or similar) correlating to ATP consumption.

  • Validation:

    
     should shift < 2-fold when enzyme concentration is doubled (ensures tight-binding kinetics are not artifacts).
    

In Vivo Profiling: Pharmacokinetics

The in vivo performance of 3,3-DMI derivatives is defined by their ability to resist hepatic extraction and penetrate the Blood-Brain Barrier (BBB), driven by the lipophilicity of the indan core.

Key In Vivo Parameters
  • Bioavailability (

    
    ):  The fraction of the dose reaching systemic circulation.
    
  • Volume of Distribution (

    
    ):  Indicates tissue binding. High lipophilicity of 3,3-DMI suggests high 
    
    
    .
  • Brain/Plasma Ratio (

    
    ):  Critical for CNS indications.
    
Experimental Workflow (Rat PK)
  • Subjects: Sprague-Dawley Rats (n=3 per group).

  • Dosing:

    • Group A: IV Bolus (1 mg/kg).

    • Group B: Oral Gavage (5 mg/kg).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Terminal: Brain collection at

    
     to assess CNS penetration.
    

Correlation Logic: IVIVC (In Vitro-In Vivo Correlation)

The "Holy Grail" of this evaluation is predicting in vivo Clearance (


The Well-Stirred Model

For 3,3-DMI, use the Well-Stirred Model to predict hepatic clearance (

linear and predictable

Prediction Equation:

  • 
    : Hepatic blood flow (55 mL/min/kg for rats).
    
  • 
    : Fraction unbound in plasma (determined via Equilibrium Dialysis).
    

Interpretation Guide:

  • Scenario A (Match): Predicted

    
     Observed 
    
    
    . The gem-dimethyl group is effectively blocking metabolism as predicted.
  • Scenario B (Mismatch - Higher In Vivo CL): Suggests extra-hepatic clearance (e.g., renal excretion of the amine) or transporter-mediated uptake.

  • Scenario C (Mismatch - Lower In Vivo CL): Suggests saturation of enzymes or enterohepatic recirculation.

Visualization of Mechanisms

Diagram 1: The "Gem-Dimethyl" Metabolic Blockade

This diagram illustrates why 3,3-DMI is superior to 1-Aminoindan in terms of metabolic stability.

MetabolicStabilityParent_1AI1-Aminoindan(Parent)CYPCYP450(Oxidation)Parent_1AI->CYPSubstrateMetabolite_1AI3-Hydroxy-1-Aminoindan(Inactive/Rapid Clearance)Parent_33DMI3,3-Dimethyl-1-Indanamine(Target Scaffold)Parent_33DMI->CYPSteric HindranceMetabolite_33DMINo Benzylic Hydroxylation(Extended Half-Life)CYP->Metabolite_1AIRapid ConversionCYP->Metabolite_33DMIBlocked Pathway

Caption: Comparative metabolic fate. The 3,3-dimethyl substitution sterically hinders CYP450 oxidation at the benzylic position, significantly extending in vivo half-life compared to 1-aminoindan.

Diagram 2: E1 Enzyme Inhibition Pathway (Context of Use)

3,3-DMI is often the "warhead" or binding motif in inhibitors of the Nedd8 pathway.

E1_Pathwaycluster_0Ubiquitin-Like (Ubl) Conjugation CascadeNAENAE (E1 Enzyme)TargetComplexAcyl-Adenylate IntermediateNAE->ComplexCatalysisATPATPATP->ComplexNedd8Nedd8Nedd8->ComplexDownstreamCullin-RING LigaseActivationComplex->DownstreamNormal FunctionInhibitor3,3-DMI Derivative(Inhibitor)Inhibitor->NAEForms Adduct(Blocks ATP binding)Inhibitor->DownstreamInhibition(Cell Cycle Arrest)

Caption: Mechanism of Action in Oncology. 3,3-DMI derivatives bind to the NAE enzyme, blocking the ATP-dependent activation of Nedd8, leading to downstream cell cycle arrest.

References

  • Soucy, T. A., et al. (2009). An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature, 458(7239), 732-736. Link

  • Langston, S. P., et al. (2013). Discovery of Adenosine-Based Inhibitors of NEDD8-Activating Enzyme. Journal of Medicinal Chemistry, 56(18), 7301-7323. Link

  • Blackburn, C., et al. (2010). Inhibitors of E1 activating enzymes. U.S. Patent 7,700,628. (Describes the synthesis and use of 3,3-dimethylindan-1-amine as a key intermediate). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.